CCG215022
Description
Properties
IUPAC Name |
4-[4-fluoro-3-(pyridin-2-ylmethylcarbamoyl)phenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN7O3/c1-14-22(25(36)32-17-6-8-21-16(10-17)12-30-34-21)23(33-26(37)31-14)15-5-7-20(27)19(11-15)24(35)29-13-18-4-2-3-9-28-18/h2-12,23H,13H2,1H3,(H,29,35)(H,30,34)(H,32,36)(H2,31,33,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMBNKDQXGINRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)F)C(=O)NCC3=CC=CC=N3)C(=O)NC4=CC5=C(C=C4)NN=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the mechanism of action of CCG215022?
An In-Depth Technical Guide to the Mechanism of Action of CCG-215022 For Researchers, Scientists, and Drug Development Professionals
Abstract
CCG-215022 is a potent small-molecule inhibitor of G protein-coupled receptor kinases (GRKs), a family of serine/threonine kinases crucial for regulating the signaling of G protein-coupled receptors (GPCRs). By preventing the phosphorylation of activated GPCRs, CCG-215022 blocks the canonical pathway of receptor desensitization and internalization. This guide provides a comprehensive overview of the mechanism of action of CCG-215022, detailing its molecular targets, cellular effects, and the experimental protocols used for its characterization. Quantitative data are summarized for clarity, and key pathways and workflows are visualized to facilitate understanding.
Primary Mechanism of Action: Inhibition of GRK2 and GRK5
The principal mechanism of action of CCG-215022 is the direct inhibition of G protein-coupled receptor kinases, particularly GRK2 and GRK5.[1] GPCRs, upon activation by an agonist, recruit GRKs, which then phosphorylate serine and threonine residues on the receptor's intracellular domains.[2][3] This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders further G protein coupling, effectively "desensitizing" the receptor to continued stimulus and often leading to its internalization.[2]
CCG-215022 potently inhibits GRK2 and GRK5 with nanomolar efficacy, thereby preventing GPCR phosphorylation and subsequent desensitization.[1][4] This action restores and prolongs the signaling capacity of agonist-occupied GPCRs. The compound exhibits good selectivity over the closely related kinase GRK1 and significantly lower potency against Protein Kinase A (PKA).[5]
Quantitative Data: Inhibitory Profile and Cellular Activity
The potency of CCG-215022 has been quantified against several kinases and in various cellular assays. The compound's high affinity for GRK2 and GRK5 underscores its primary mechanism.
Table 1: In Vitro Kinase Inhibition Profile of CCG-215022
| Target Kinase | IC₅₀ (µM) | Source |
|---|---|---|
| GRK2 | 0.15 ± 0.07 | [4] |
| GRK5 | 0.38 ± 0.06 | [4] |
| GRK1 | 3.9 ± 1.0 | [4] |
| PKA | 120 |[5] |
Table 2: Cellular and Functional Activity of CCG-215022
| System/Cell Type | Receptor System | Effect | IC₅₀ / Concentration | Source |
|---|---|---|---|---|
| Isolated Mouse Cardiomyocytes | Isoproterenol-stimulated | Increased contractility | 500 nM | [5] |
| Human ULTR Myometrial Cells | Histamine H₁ Receptor | Prevents PLC signaling desensitization | 3.09 µM | [5] |
| Rat Mesenteric Smooth Muscle | Purinergic P2Y₂ Receptor | Prevents PLC signaling desensitization | 2.95 µM | [5] |
| Human Rhabdomyosarcoma Xenografts (in mice) | N/A | Reduction of tumor growth | Not specified |[6] |
Downstream Cellular and Physiological Effects
By preventing receptor desensitization, CCG-215022 potentiates GPCR signaling, leading to significant physiological effects.
-
Increased Cardiac Contractility: In murine cardiomyocytes, CCG-215022 enhances contractility at concentrations 20-fold lower than paroxetine, another known GRK2 inhibitor.[1][4] This is consistent with the established role of GRK2 in dampening β-adrenergic receptor signaling in the heart.[2][7]
-
Attenuation of Vascular Desensitization: The compound prevents the desensitization of vasoconstrictor-induced arterial contractions, suggesting a role in maintaining vascular tone.[3][5]
-
Anti-Cancer Activity: In preclinical models, treatment with CCG-215022 led to a significant reduction in the growth of human rhabdomyosarcoma xenografts in mice, indicating a potential therapeutic application in oncology.[6] This may be linked to GRK5's role in regulating tumor cell growth.[6]
Experimental Protocols
The characterization of CCG-215022 involved specific biochemical and biophysical assays. The detailed methodologies for key experiments are provided below.
GRK5 Kinase Activity Assay (Radiometric)
This protocol measures the phosphorylation of a substrate by GRK5 using radiolabeled ATP.
-
Reagents:
-
GRK5 enzyme
-
Urea-washed bovine rod outer segments (ROS) as substrate
-
Reaction Buffer: 20 mM HEPES (pH 7.5), 4 mM MgCl₂, 2 mM EDTA
-
ATP solution with [γ-³²P]ATP (final concentration 1 mM)
-
SDS-PAGE loading dye (for quenching)
-
CCG-215022 or vehicle control
-
-
Procedure:
-
Mix GRK5 (final concentration 100 nM) and ROS (0.75-24 µM) in the reaction buffer in the dark.
-
Incubate the mixture for 35 minutes at room temperature.
-
Expose the reaction mixtures to ambient fluorescent light for 1 minute to activate the rhodopsin in the ROS.
-
Initiate the phosphorylation reaction by adding the ATP/[γ-³²P]ATP solution.
-
Take samples at 2-5 minute intervals and immediately quench the reaction with SDS-PAGE loading dye.
-
Analyze phosphorylated proteins via SDS-PAGE and autoradiography.
-
(Disclaimer: This protocol is for reference only and is based on published methods.[4] It has not been independently confirmed.)
Thermal Shift Assay (ThermoFluor)
This assay determines if a compound binds to a target protein by measuring changes in the protein's thermal stability.
-
Reagents:
-
GRK5 protein (0.1-0.2 mg/mL)
-
Assay Buffer: 20 mM HEPES (pH 7.0), 5 mM MgCl₂, 2 mM DTT, 1 mM CHAPS
-
Anilinonaphthalene-8-sulfonic acid (ANS) dye (100 µM)
-
CCG-215022 (200 µM) or vehicle control
-
-
Procedure:
-
Combine GRK5, assay buffer, and ANS dye in the wells of a ThermoFluor plate.
-
Add CCG-215022 or vehicle control to the respective wells.
-
Use a ThermoFluor plate reader to gradually increase the temperature and monitor the fluorescence of the ANS dye.
-
The melting point (Tm) is the temperature at which 50% of the protein is denatured, causing a sharp increase in fluorescence as the dye binds to exposed hydrophobic regions. A shift in Tm in the presence of the compound indicates binding.
-
(Disclaimer: This protocol is for reference only and is based on published methods.[4] It has not been independently confirmed.)
In Vivo Formulation for Injection
This protocol describes the preparation of a suspended solution of CCG-215022 suitable for oral or intraperitoneal administration in animal models.
-
Vehicle Composition:
-
40% PEG300
-
5% Tween-80
-
55% Saline
-
-
Procedure (for a 1 mL, 2.5 mg/mL solution):
-
Add 100 µL of a 25.0 mg/mL DMSO stock solution of CCG-215022 to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture. Mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The resulting suspended solution is ready for administration.
-
(Disclaimer: This protocol is for reference only and is based on published methods.[4] It has not been independently confirmed.)
Conclusion
CCG-215022 is a well-characterized, potent, and selective inhibitor of GRK2 and GRK5. Its mechanism of action is centered on the prevention of GPCR desensitization, leading to the potentiation of receptor signaling. This activity has been demonstrated to have significant physiological consequences in cardiac and vascular tissues, as well as showing promise in inhibiting tumor growth. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers utilizing CCG-215022 as a chemical probe to investigate GRK biology or as a lead compound in drug development programs.
References
- 1. This compound | CAS 1813527-81-9 | Sun-shinechem [sun-shinechem.com]
- 2. G Protein-Coupled Receptor Kinase 2 (GRK2) as a Potential Therapeutic Target in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule G Protein–Coupled Receptor Kinase Inhibitors Attenuate G Protein–Coupled Receptor Kinase 2–Mediated Desensitization of Vasoconstrictor-Induced Arterial Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Targeting GRK5 for Treating Chronic Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Utilizing a Structure-Based Docking Approach to Develop Potent G Protein-Coupled Receptor Kinase (GRK) 2 and 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
CCG215022: A Technical Guide to a Potent G Protein-Coupled Receptor Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CCG215022, a potent inhibitor of G protein-coupled receptor kinases (GRKs). This document consolidates key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support researchers in pharmacology, cell biology, and drug discovery.
Core Concepts and Mechanism of Action
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are critical regulators of numerous physiological processes. Their signaling is tightly controlled, in part, by a process called desensitization, which is initiated by GRKs. Upon agonist binding to a GPCR, GRKs are recruited to the activated receptor and phosphorylate serine and threonine residues in its intracellular loops and/or C-terminal tail. This phosphorylation event promotes the binding of arrestin proteins, which sterically hinder further G protein coupling, thereby terminating the signal.[1]
The two most widely expressed GRKs, GRK2 and GRK5, are implicated in cardiovascular diseases, making them important therapeutic targets.[2][3] this compound has emerged from a structure-based drug design campaign as a potent, nanomolar inhibitor of both GRK2 and GRK5.[4][5] It exhibits good selectivity over other closely related kinases like GRK1 and Protein Kinase A (PKA).[4][6] Structural studies have shown that this compound binds to the kinase active site of GRKs, suggesting an ATP-competitive mechanism of inhibition.
Quantitative Data
The inhibitory activity and cellular effects of this compound have been quantified across various assays. The following tables summarize the key data for easy comparison.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (µM) |
| GRK1 | 3.9 ± 1 |
| GRK2 | 0.15 ± 0.07 |
| GRK5 | 0.38 ± 0.06 |
| PKA | 120 |
Data compiled from references[4][5][6][7][8].
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Effective Concentration | Effect |
| Cardiomyocyte Contractility | Isolated Mouse Cardiomyocytes | 500 nM | Increases contractility in isoproterenol-stimulated cells.[6] |
| Histamine H1 Receptor-Driven Phospholipase C (PLC) Signaling Desensitization | Human ULTR Myometrial Cells | IC50 = 3.09 µM | Prevents desensitization of the signaling pathway.[6] |
| Purinergic P2Y2 Receptor-Driven Phospholipase C (PLC) Signaling Desensitization | Isolated Rat Mesenteric Smooth Muscle Cells | IC50 = 2.95 µM | Prevents desensitization of the signaling pathway.[6] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of this compound's function and evaluation.
Caption: GPCR signaling and desensitization pathway with this compound inhibition.
Caption: Workflow for the in vitro GRK5 kinase inhibition assay.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound.
In Vitro GRK5 Kinase Inhibition Assay
This protocol is adapted from the methodology used to determine the IC50 of this compound against GRK5.[4][7]
Objective: To measure the inhibitory effect of this compound on the phosphorylation of rhodopsin by GRK5.
Materials:
-
Purified GRK5 enzyme
-
Urea-washed bovine rod outer segments (ROS) containing rhodopsin
-
Assay Buffer: 20 mM HEPES (pH 7.5), 4 mM MgCl₂, 2 mM EDTA
-
[γ-³²P]ATP
-
This compound stock solution (in DMSO)
-
SDS-PAGE loading dye
-
Reagents and equipment for SDS-PAGE and autoradiography
Procedure:
-
In the dark, prepare reaction mixtures containing GRK5 (final concentration 100 nM) and varying concentrations of ROS (0.75 to 24 µM) in Assay Buffer.
-
Add this compound at various concentrations to the reaction mixtures. Include a vehicle control (DMSO).
-
Incubate the mixtures for 35 minutes at room temperature.
-
Expose the reaction mixtures to ambient fluorescent light for 1 minute to activate rhodopsin.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 1 mM.
-
Incubate at room temperature, taking aliquots at time points between 2 and 5 minutes.
-
Quench the reaction by adding SDS-PAGE loading dye to the aliquots.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor storage screen to detect the incorporation of ³²P into rhodopsin.
-
Quantify the radioactive signal. Plot the initial reaction rates against the substrate (ROS) concentration and determine Vmax and Km values using the Michaelis-Menten equation.
-
Normalize the Vmax of each curve to the Vmax of a control reaction run in parallel.
-
Calculate the IC50 value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cardiomyocyte Contractility Assay
This is a representative protocol based on the reported cellular effects of this compound on cardiomyocyte contractility.[2][3][4][6]
Objective: To assess the effect of this compound on the contractility of isolated cardiomyocytes.
Materials:
-
Isolated adult mouse ventricular cardiomyocytes
-
Tyrode's solution (or other suitable physiological buffer)
-
Isoproterenol (a β-adrenergic agonist)
-
This compound stock solution (in DMSO)
-
IonOptix or similar video-based edge-detection system for measuring cell shortening
Procedure:
-
Isolate ventricular cardiomyocytes from adult mice using established enzymatic digestion protocols.
-
Allow the isolated cells to stabilize in Tyrode's solution.
-
Place the cardiomyocytes in a perfusion chamber on the stage of an inverted microscope equipped with a video-based edge-detection system.
-
Pace the cells at a physiological frequency (e.g., 1 Hz) using field stimulation.
-
Record baseline contractile parameters (e.g., peak shortening, time-to-peak shortening, time-to-90% relaxation).
-
Stimulate the cells with a submaximal concentration of isoproterenol to induce a β-adrenergic response.
-
After the isoproterenol response has stabilized, perfuse the cells with Tyrode's solution containing this compound (e.g., 500 nM).
-
Continuously record the contractile parameters.
-
Compare the contractile parameters before and after the addition of this compound to determine its effect.
GPCR Desensitization Assay (Phospholipase C Activation)
This protocol is a representative method for evaluating the effect of this compound on GPCR desensitization, based on its reported activity in smooth muscle and myometrial cells.[6]
Objective: To determine if this compound can prevent the desensitization of a Gq-coupled GPCR-mediated phospholipase C (PLC) signaling pathway.
Materials:
-
Human ULTR myometrial cells or rat mesenteric smooth muscle cells
-
Fura-2 AM (a ratiometric calcium indicator)
-
Appropriate cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Agonist for the target GPCR (e.g., histamine for H1 receptors, UTP for P2Y2 receptors)
-
This compound stock solution (in DMSO)
-
A fluorescence plate reader or microscope capable of measuring intracellular calcium concentrations.
Procedure:
-
Seed the cells in a 96-well plate and grow to confluency.
-
Load the cells with Fura-2 AM according to the manufacturer's instructions.
-
Wash the cells with HBSS.
-
Pre-incubate the cells with either vehicle (DMSO) or varying concentrations of this compound for a specified period (e.g., 30 minutes).
-
Measure the baseline fluorescence ratio (e.g., 340/380 nm excitation, 510 nm emission).
-
Apply an initial submaximal concentration of the agonist and record the peak increase in the fluorescence ratio, which corresponds to the initial calcium response (R1).
-
Wash the cells with HBSS.
-
Apply a desensitizing, maximal concentration of the agonist for a defined period (e.g., 5-10 minutes).
-
Wash the cells thoroughly with HBSS to remove the desensitizing agonist.
-
After a recovery period, re-challenge the cells with the same submaximal concentration of the agonist used in step 6 and record the second calcium response (R2).
-
Calculate the degree of desensitization as the ratio of the second response to the first response (R2/R1).
-
Compare the R2/R1 ratio in the presence and absence of this compound to determine if the inhibitor prevents desensitization. An R2/R1 ratio closer to 1 indicates inhibition of desensitization.
Conclusion
This compound is a valuable research tool for investigating the roles of GRK2 and GRK5 in cellular signaling and disease. Its potency and selectivity make it a suitable probe for dissecting the intricate mechanisms of GPCR regulation. The data and protocols presented in this guide are intended to facilitate the design and execution of experiments aimed at further elucidating the therapeutic potential of GRK inhibition.
References
- 1. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | CAS 1813527-81-9 | Sun-shinechem [sun-shinechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - MedChem Express [bioscience.co.uk]
CCG215022: A Technical Guide to its Selectivity Profile Against G Protein-Coupled Receptor Kinase Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG215022 is a small molecule inhibitor of G protein-coupled receptor kinases (GRKs), a family of serine/threonine kinases crucial in the regulation of G protein-coupled receptor (GPCR) signaling. Dysregulation of GRK activity is implicated in various pathologies, making them attractive therapeutic targets. This technical guide provides a comprehensive overview of the selectivity profile of this compound against different GRK subtypes, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.
Data Presentation: this compound Inhibitory Potency
The inhibitory activity of this compound has been characterized against several GRK subtypes and the related kinase PKA. The compound exhibits nanomolar potency against GRK2 and GRK5.[1] The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of this compound.
| Kinase Target | IC50 (µM) |
| GRK1 | 3.9 ± 1 |
| GRK2 | 0.15 ± 0.07 |
| GRK3 | N/A |
| GRK4 | N/A |
| GRK5 | 0.38 ± 0.06 |
| GRK6 | N/A |
| GRK7 | N/A |
| PKA | 120 |
N/A: Data not publicly available.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a radiometric assay to determine the inhibitory activity of this compound against GRK subtypes.[1]
Materials:
-
Purified GRK enzyme (e.g., GRK5)
-
Urea-washed bovine rod outer segments (ROS) as a source of rhodopsin substrate
-
This compound
-
[γ-³²P]ATP
-
Assay Buffer: 20 mM HEPES (pH 7.5), 4 mM MgCl₂, 2 mM EDTA
-
SDS-PAGE loading dye
-
SDS-PAGE gels
-
Phosphor storage screen and imager
Procedure:
-
In the dark, prepare a reaction mixture containing GRK5 and urea-washed bovine ROS in the assay buffer.
-
Incubate the mixture for 35 minutes at room temperature.
-
Add this compound at various concentrations to the reaction mixtures.
-
Expose the reaction mixtures to ambient fluorescent light for 1 minute to activate rhodopsin.
-
Initiate the phosphorylation reaction by adding [γ-³²P]ATP to a final concentration of 1 mM. The final concentration of GRK5 is 100 nM, and ROS is titrated between 0.75 and 24 µM.
-
Incubate at room temperature and take samples at 2-5 minute intervals.
-
Quench the reaction by adding SDS-PAGE loading dye.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and detect the incorporation of γ-³²P using a phosphor storage screen.
-
Plot the initial reaction rates against the substrate concentration and determine Vmax and Km values using the Michaelis-Menten equation.
-
Calculate the IC50 values for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Thermal Shift Assay (Differential Scanning Fluorimetry)
This protocol describes a thermal shift assay to assess the binding of this compound to a target kinase, such as GRK5.[1]
Materials:
-
Purified GRK5 enzyme (0.2 mg/mL)
-
This compound (200 µM)
-
Assay Buffer: 20 mM HEPES (pH 7.0), 5 mM MgCl₂, 2 mM DTT, 1 mM CHAPS
-
Anilinonaphthalene-8-sulfonic acid (ANS) (100 µM)
-
ThermoFluor plate reader or a real-time PCR instrument capable of fluorescence detection.
Procedure:
-
Prepare a reaction mixture containing GRK5, this compound, and ANS in the assay buffer.
-
Place the mixture in a ThermoFluor plate reader.
-
Increase the temperature incrementally and monitor the fluorescence of ANS.
-
As the protein unfolds, ANS binds to the exposed hydrophobic regions, leading to an increase in fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition.
-
The change in melting temperature (ΔTm) in the presence of the inhibitor compared to the control (DMSO) indicates ligand binding and stabilization of the protein.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical GPCR signaling and GRK-mediated desensitization pathway.
Caption: Workflow for the in vitro radiometric kinase inhibition assay.
Caption: Workflow for the thermal shift assay (Differential Scanning Fluorimetry).
References
CCG-215022: A Technical Guide to its Involvement in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCG-215022 is a potent, pan-selective inhibitor of G protein-coupled receptor kinases (GRKs), a family of serine/threonine kinases pivotal in the regulation of G protein-coupled receptor (GPCR) signaling. By preventing GRK-mediated phosphorylation of agonist-bound GPCRs, CCG-215022 effectively attenuates receptor desensitization and internalization, thereby prolonging G protein-mediated signaling. This technical guide provides an in-depth overview of the signaling pathways modulated by CCG-215022, with a focus on its role in both canonical GPCR signaling and non-canonical, GRK-mediated transcriptional regulation. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Core Mechanism of Action: Inhibition of GRK-Mediated GPCR Desensitization
The primary mechanism of action of CCG-215022 is the competitive inhibition of GRKs.[1][2][3][4] Agonist activation of a GPCR promotes a conformational change that facilitates G protein coupling and downstream signaling. Concurrently, this activated state serves as a substrate for GRKs. GRK-mediated phosphorylation of serine and threonine residues on the intracellular loops and C-terminal tail of the receptor recruits β-arrestin, which sterically hinders further G protein interaction, leading to desensitization and subsequent receptor internalization.[1][4] CCG-215022 binds to the active site of GRKs, preventing this phosphorylation event and thereby sustaining the GPCR signaling cascade.
Quantitative Inhibition Profile
CCG-215022 exhibits nanomolar to low micromolar potency against several GRK isoforms. The inhibitory concentrations (IC50) are summarized in the table below.
| Target Kinase | IC50 (µM) | Selectivity Note |
| GRK1 | 3.9[5][6] | |
| GRK2 | 0.15[5][6] | At least 20-fold more potent than Paroxetine[5] |
| GRK5 | 0.38[5][6] | Potent inhibition |
| Protein Kinase A (PKA) | 120[1] | Demonstrates high selectivity for GRKs over PKA[1] |
Canonical Signaling Pathway Involvement: The Phospholipase C (PLC) Cascade
A significant body of research highlights the role of CCG-215022 in modulating GPCRs coupled to the Phospholipase C (PLC) signaling pathway.[1][4] By inhibiting GRK2, CCG-215022 prevents the desensitization of various Gq-coupled receptors, such as the histamine H1 receptor and the purinergic P2Y2 receptor.[1][4] This leads to sustained activation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8][9][10] IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC), leading to a variety of cellular responses.
Experimental Protocol: In Vitro PLC Activity Assay
This protocol is adapted from studies investigating the effect of GRK inhibitors on GPCR-mediated PLC signaling.[1][4]
-
Cell Culture: Culture cells endogenously or exogenously expressing the Gq-coupled receptor of interest (e.g., ULTR cells for H1 histamine receptor, or MSMCs for P2Y2 receptor) in appropriate media.
-
Cell Seeding: Seed cells onto 96-well plates and grow to confluence.
-
Inhibitor Pre-incubation: Pre-incubate the cells with CCG-215022 (e.g., 10 µM) or vehicle control (e.g., 0.1% DMSO) for 30 minutes at 37°C.
-
Receptor Desensitization: To induce desensitization, stimulate the cells with a high concentration of the specific agonist (e.g., 100 µM histamine for H1R) for a defined period (e.g., 60 seconds).
-
Washout: Wash the cells with assay buffer to remove the agonist.
-
Re-stimulation: Re-challenge the cells with a sub-maximal concentration of the agonist (e.g., 1 µM histamine).
-
Measurement of PLC Activity: Measure the production of IP3 or the release of intracellular calcium.
-
IP3 Measurement: Use a commercially available IP3 assay kit according to the manufacturer's instructions.
-
Calcium Measurement: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prior to the experiment and measure fluorescence changes using a plate reader or fluorescence microscope.
-
-
Data Analysis: Compare the response to the second agonist stimulation in CCG-215022-treated cells versus vehicle-treated cells. A larger response in the presence of CCG-215022 indicates inhibition of receptor desensitization.
Non-Canonical Signaling Pathway Involvement: GRK5-Mediated Transcriptional Regulation
Beyond its canonical role at the plasma membrane, GRK5 can translocate to the nucleus and function as a transcriptional regulator.[11][12] This "non-canonical" signaling is implicated in various cellular processes, including cancer cell growth and proliferation.[11][12] CCG-215022, by inhibiting the kinase activity of GRK5, has been shown to impact these non-canonical pathways. For instance, treatment of rhabdomyosarcoma xenografts in mice with CCG-215022 resulted in a significant reduction in tumor growth, suggesting that GRK5's non-canonical functions are, at least in part, dependent on its kinase activity.[11][12] This pathway is an active area of research, and the precise molecular mechanisms are still being elucidated.
Experimental Protocol: In Vivo Xenograft Tumor Growth Study
This protocol is a general guideline based on studies investigating the in vivo efficacy of GRK5 inhibitors.[11][12]
-
Cell Line and Animal Model: Use a relevant cancer cell line (e.g., human rhabdomyosarcoma cells) and an appropriate immunodeficient mouse model (e.g., nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Treatment Groups: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Treatment Group: Administer CCG-215022 at a specified dose and schedule (e.g., intraperitoneal injection daily). The formulation for in vivo use may involve solvents such as DMSO, PEG300, Tween-80, and saline.
-
Control Group: Administer the vehicle used to dissolve CCG-215022 following the same schedule.
-
-
Data Collection: Continue to measure tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting for signaling pathway components).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the CCG-215022-treated and vehicle-treated groups.
Summary and Future Directions
CCG-215022 is a valuable research tool and a potential therapeutic lead that acts as a pan-GRK inhibitor. Its primary involvement in signaling is through the prevention of GPCR desensitization, thereby amplifying and prolonging signaling through pathways such as the PLC cascade. Furthermore, its ability to inhibit GRK5 highlights its potential to modulate non-canonical, nuclear signaling events that are increasingly recognized as important in disease states like cancer.
Future research should focus on further delineating the specific downstream effectors of non-canonical GRK signaling modulated by CCG-215022. Investigating the therapeutic potential of this compound in a broader range of diseases characterized by GPCR dysregulation and aberrant GRK activity is also a promising avenue. The detailed protocols and data presented in this guide provide a solid foundation for such endeavors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Frontiers | G Protein-Coupled Receptor Kinase 2 (GRK2) as a Potential Therapeutic Target in Cardiovascular and Metabolic Diseases [frontiersin.org]
- 3. G Protein-Coupled Receptor Kinase 2 (GRK2) as a Potential Therapeutic Target in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule G Protein–Coupled Receptor Kinase Inhibitors Attenuate G Protein–Coupled Receptor Kinase 2–Mediated Desensitization of Vasoconstrictor-Induced Arterial Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Phospholipase C γ and Phosphoinositide 3-Kinase Link Cytokines to ERK Activation in Hematopoietic Cells With Normal and Oncogenic Kras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PLCγ2 impacts microglia-related effectors revealing variants and pathways important in Alzheimer’s disease [frontiersin.org]
- 9. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of PLCγ2 in immunological disorders, cancer, and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting GRK5 for Treating Chronic Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-canonical roles of GRKs in cardiovascular signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Landscape of CCG-215022: A Technical Guide to its Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
CCG-215022 has emerged as a significant small molecule inhibitor with potential therapeutic applications. Understanding its precise molecular interactions within the cellular environment is paramount for advancing its development and exploring its full pharmacological potential. This technical guide provides an in-depth overview of the known cellular targets of CCG-215022, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.
Primary Cellular Targets: G Protein-Coupled Receptor Kinases (GRKs)
The principal cellular targets of CCG-215022 are members of the G protein-coupled receptor kinase (GRK) family, a group of serine/threonine protein kinases that play a crucial role in the regulation of G protein-coupled receptor (GPCR) signaling. CCG-215022 exhibits a pan-inhibitory profile against several GRK isoforms, with varying potencies.
Quantitative Inhibition Data
The inhibitory activity of CCG-215022 against its primary targets has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being the key metric.
| Target | IC50 (µM) |
| GRK1 | 3.9[1][2][3] |
| GRK2 | 0.15[1][2][3] |
| GRK5 | 0.38[1][2][3] |
CCG-215022 demonstrates the highest potency against GRK2, followed by GRK5, and is less potent against GRK1.[1][2][3] This differential activity is a critical consideration for its application in specific therapeutic contexts. The compound shows selectivity for GRKs over other kinases like Protein Kinase A (PKA), for which the IC50 is 120 µM.[2]
Downstream Cellular Effects and Signaling Pathways
The inhibition of GRKs by CCG-215022 leads to modulation of various downstream signaling pathways and cellular functions. By preventing GRK-mediated phosphorylation of GPCRs, CCG-215022 can attenuate receptor desensitization and prolong G protein signaling.
GRK2 Signaling Pathway
GRK2 is a key regulator of numerous GPCRs. Its inhibition by CCG-215022 can impact a multitude of cellular processes. The following diagram illustrates the canonical signaling pathway involving GRK2 and the point of intervention for CCG-215022.
Caption: Canonical GRK2 signaling pathway and inhibition by CCG-215022.
GRK5 Signaling Pathway
GRK5, another primary target of CCG-215022, also plays a critical role in GPCR regulation. Furthermore, GRK5 has non-canonical functions, including nuclear translocation and regulation of transcription factors.
Caption: Canonical and non-canonical signaling of GRK5 inhibited by CCG-215022.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for key experiments used to characterize the activity of CCG-215022.
In Vitro Kinase Assay
This assay is fundamental for determining the inhibitory potency (IC50) of CCG-215022 against its target kinases.
Objective: To quantify the inhibition of GRK1, GRK2, and GRK5 by CCG-215022.
Materials:
-
Recombinant human GRK1, GRK2, and GRK5
-
Rhodopsin-containing rod outer segment (ROS) membranes (as substrate)
-
[γ-³²P]ATP
-
CCG-215022
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 5 mM DTT)
-
SDS-PAGE reagents
-
Phosphorimager
Procedure:
-
Prepare serial dilutions of CCG-215022 in the kinase reaction buffer.
-
In a reaction vessel, combine the recombinant GRK enzyme, ROS membranes, and the corresponding dilution of CCG-215022 or vehicle control.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed for a specific time, ensuring it remains within the linear range of the assay.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated rhodopsin using a phosphorimager and quantify the band intensities.
-
Calculate the percentage of inhibition for each concentration of CCG-215022 relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro kinase assay to determine IC50 values.
Cardiomyocyte Contractility Assay
CCG-215022 has been shown to increase the contractility of cardiomyocytes, likely by preventing β-adrenergic receptor desensitization.
Objective: To assess the effect of CCG-215022 on the contractility of isolated cardiomyocytes.
Materials:
-
Isolated primary cardiomyocytes or iPSC-derived cardiomyocytes
-
Culture medium
-
CCG-215022
-
Isoproterenol (or other β-adrenergic agonist)
-
Microscope with a high-speed camera
-
Contractility analysis software
Procedure:
-
Plate cardiomyocytes on a suitable substrate and allow them to adhere.
-
Treat the cells with various concentrations of CCG-215022 or vehicle control for a specified duration.
-
Mount the culture dish on the microscope stage, ensuring a controlled environment (temperature, CO₂).
-
Record baseline contractility (spontaneous or electrically paced).
-
Stimulate the cells with a β-adrenergic agonist (e.g., isoproterenol) to induce a contractile response.
-
Record the changes in cell length or the amplitude of contraction over time using the high-speed camera.
-
Analyze the recorded videos using contractility analysis software to quantify parameters such as contraction amplitude, velocity of contraction, and velocity of relaxation.
-
Compare the contractility parameters between CCG-215022-treated and control cells.
Phospholipase C (PLC) Activity Assay
CCG-215022 can prevent the desensitization of GPCRs that signal through phospholipase C.
Objective: To measure the effect of CCG-215022 on GPCR-mediated PLC activity.
Materials:
-
Cells expressing the GPCR of interest (e.g., human ULTR myometrial cells for histamine H1 receptors)
-
Cell culture medium
-
CCG-215022
-
Agonist for the GPCR of interest (e.g., histamine)
-
Assay buffer
-
A method to measure inositol phosphates (IPs) or diacylglycerol (DAG), the products of PLC activity (e.g., radiolabeling with [³H]-myo-inositol followed by ion-exchange chromatography, or fluorescent biosensors).
Procedure:
-
Culture the cells to an appropriate density.
-
Pre-treat the cells with CCG-215022 or vehicle control.
-
Stimulate the cells with the specific agonist for a defined time course.
-
Lyse the cells to stop the reaction and extract the PLC products.
-
Quantify the amount of IP or DAG produced using the chosen method.
-
To assess desensitization, a pre-stimulation with the agonist can be performed before the final stimulation in the presence or absence of CCG-215022.
-
Compare the PLC activity in CCG-215022-treated cells to control cells to determine the effect on receptor signaling and desensitization.
Conclusion
CCG-215022 is a potent inhibitor of G protein-coupled receptor kinases, with a notable selectivity profile. Its ability to modulate GPCR signaling by inhibiting GRK1, GRK2, and GRK5 has significant implications for cellular function, as demonstrated by its effects on cardiomyocyte contractility and phospholipase C-mediated signaling pathways. The experimental protocols provided herein offer a framework for the further investigation and characterization of this promising small molecule. A thorough understanding of its molecular targets and mechanisms of action is essential for its continued development as a potential therapeutic agent.
References
The Role of CCG-215022 in G Protein-Coupled Receptor Desensitization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CCG-215022, a potent small-molecule inhibitor of G protein-coupled receptor kinases (GRKs), and its application in the study of GPCR desensitization. This document details the mechanism of action of CCG-215022, presents its quantitative inhibitory data, outlines relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.
Introduction to GPCR Desensitization and the Role of GRKs
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are crucial targets for a vast array of pharmaceuticals. Upon agonist binding, GPCRs activate intracellular signaling pathways, primarily through heterotrimeric G proteins. To prevent overstimulation and maintain cellular homeostasis, activated GPCRs are rapidly desensitized. A key process in this desensitization is the phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs).[1][2] This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders further G protein coupling, effectively terminating the signal, and initiates the process of receptor internalization via clathrin-coated pits.[1][2]
There are seven members of the GRK family (GRK1-7), with GRK2, GRK3, GRK5, and GRK6 being ubiquitously expressed and playing significant roles in regulating a wide variety of GPCRs. Given their central role in signal termination, GRKs have emerged as attractive therapeutic targets for modulating GPCR activity in various disease states.
CCG-215022: A Potent GRK Inhibitor
CCG-215022 is a rationally designed, potent inhibitor of several GRK isoforms.[3][4][5] Its inhibitory activity makes it a valuable tool for dissecting the role of GRKs in GPCR desensitization and for exploring the therapeutic potential of GRK inhibition.
Mechanism of Action
CCG-215022 functions as an ATP-competitive inhibitor, binding to the active site of GRKs and preventing the phosphorylation of agonist-activated GPCRs. By inhibiting GRK activity, CCG-215022 effectively blocks the initial and critical step of homologous desensitization. This leads to a sustained GPCR signaling response in the continued presence of an agonist.
Quantitative Inhibitory Profile
The inhibitory potency of CCG-215022 has been characterized against several GRK isoforms. The IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are summarized in the table below.
| Kinase Target | IC50 (μM) |
| GRK1 | 3.9 ± 1 |
| GRK2 | 0.15 ± 0.07 |
| GRK5 | 0.38 ± 0.06 |
| PKA | 120 |
Table 1: Inhibitory potency (IC50) of CCG-215022 against various kinases. Data sourced from multiple references.[3][4][5]
As shown in Table 1, CCG-215022 demonstrates nanomolar potency against GRK2 and GRK5, with a lower potency for GRK1.[3][4][5] Importantly, it exhibits significant selectivity for GRKs over other related kinases, such as Protein Kinase A (PKA).[5]
CCG-215022 in Cellular Studies of GPCR Desensitization
The efficacy of CCG-215022 in preventing GPCR desensitization has been demonstrated in various cellular systems. Notably, studies have focused on its ability to attenuate the desensitization of Gq/11-coupled receptors that signal through phospholipase C (PLC).
Attenuation of PLC-Mediated Signaling Desensitization
CCG-215022 has been shown to effectively prevent the desensitization of the purinergic P2Y2 receptor and the histamine H1 receptor. The potency of CCG-215022 in these cellular assays is presented in Table 2.
| Receptor & Cell Line | IC50 for Preventing Desensitization (μM) |
| Purinergic P2Y2 Receptor (rat mesenteric smooth muscle cells - MSMCs) | 2.95 |
| Histamine H1 Receptor (human ULTR myometrial cells) | 3.09 |
Table 2: Potency of CCG-215022 in preventing desensitization of PLC-coupled GPCRs.[5]
These findings demonstrate that by inhibiting GRKs, CCG-215022 can maintain the signaling capacity of GPCRs even after prolonged agonist exposure.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of CCG-215022.
In Vitro Kinase Inhibition Assay
This assay is used to determine the IC50 values of CCG-215022 against purified GRK enzymes.
Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a model substrate by the GRK enzyme in the presence of varying concentrations of the inhibitor.
Materials:
-
Purified GRK enzyme (e.g., GRK1, GRK2, GRK5)
-
Rhodopsin-containing rod outer segment (ROS) membranes (as substrate)
-
[γ-³²P]ATP
-
CCG-215022
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Quenching solution (e.g., SDS-PAGE loading buffer)
Procedure:
-
Prepare a reaction mixture containing the GRK enzyme and ROS membranes in the assay buffer.
-
Add varying concentrations of CCG-215022 to the reaction mixture and incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed for a specific time (e.g., 20 minutes) at 30°C.
-
Stop the reaction by adding a quenching solution.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated rhodopsin using autoradiography or phosphorimaging.
-
Quantify the band intensities to determine the extent of phosphorylation at each inhibitor concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular GPCR Desensitization Assay (PLC Activation)
This assay measures the ability of CCG-215022 to prevent the desensitization of a Gq/11-coupled receptor by monitoring intracellular calcium mobilization.
Principle: Gq/11 activation leads to the activation of PLC, which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores. A fluorescent calcium indicator is used to measure changes in intracellular calcium concentration. Desensitization is observed as a diminished calcium response upon a second agonist stimulation.
Materials:
-
Cell line endogenously or recombinantly expressing the GPCR of interest (e.g., ULTR cells for H1 receptor, MSMCs for P2Y2 receptor)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM)
-
GPCR agonist (e.g., histamine, UTP)
-
CCG-215022
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS)
Procedure:
-
Culture the cells in a suitable format (e.g., 96-well plate).
-
Load the cells with the fluorescent calcium indicator dye according to the manufacturer's instructions.
-
Pre-incubate the cells with varying concentrations of CCG-215022 or vehicle control for a defined period (e.g., 30 minutes).
-
Measure the baseline fluorescence.
-
Apply a first stimulation with the GPCR agonist and record the peak calcium response (R1).
-
After a short wash or incubation period, apply a second stimulation with the same concentration of the agonist and record the peak calcium response (R2).
-
Calculate the desensitization as the ratio of the second response to the first response (R2/R1).
-
Determine the effect of CCG-215022 on desensitization by comparing the R2/R1 ratio in the presence and absence of the inhibitor.
-
Calculate the IC50 value for the prevention of desensitization by plotting the R2/R1 ratio against the logarithm of the CCG-215022 concentration.
Visualizing the Role of CCG-215022 in GPCR Desensitization
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.
References
- 1. G-Protein Coupled Receptor Kinases in the Inflammatory Response and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
The Impact of CCG-215022 on Cardiomyocyte Contractility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of CCG-215022, a potent G protein-coupled receptor kinase (GRK) inhibitor, on cardiomyocyte contractility. By targeting GRK2 and GRK5, CCG-215022 modulates critical signaling pathways that govern cardiac function. This document details the molecular mechanisms of action, presents quantitative data on its inhibitory activity, outlines experimental protocols for assessing its effects, and provides visual representations of the involved signaling cascades. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of cardiology, pharmacology, and drug development.
Introduction
G protein-coupled receptor kinases (GRKs) are a family of serine/threonine kinases that play a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling. In the heart, GRK2 and GRK5 are the predominant isoforms and are critically involved in modulating cardiac contractility. Dysregulation of GRK activity is a hallmark of heart failure, making these kinases attractive therapeutic targets.
CCG-215022 has emerged as a potent inhibitor of GRKs, with nanomolar efficacy against GRK2 and GRK5. By inhibiting these kinases, CCG-215022 enhances cardiomyocyte contractility, offering a promising therapeutic strategy for conditions characterized by reduced cardiac function. This guide delves into the technical details of CCG-215022's mechanism and its implications for cardiomyocyte physiology.
Mechanism of Action of CCG-215022
CCG-215022 exerts its pro-contractile effects by inhibiting the activity of GRK2 and GRK5 in cardiomyocytes. These kinases are key regulators of β-adrenergic receptor (β-AR) signaling, a primary pathway controlling heart rate and contractility.
Canonical GRK2/5 Signaling in Cardiomyocytes
Under normal physiological conditions, stimulation of β-ARs by catecholamines (e.g., norepinephrine) activates a signaling cascade that leads to increased intracellular cyclic AMP (cAMP) levels and activation of Protein Kinase A (PKA). PKA then phosphorylates several key proteins involved in excitation-contraction coupling, resulting in enhanced cardiomyocyte contraction.
To prevent overstimulation, GRK2 and GRK5 phosphorylate the activated β-ARs, which promotes the binding of β-arrestin. This uncouples the receptor from its G protein, leading to desensitization and internalization of the receptor, thereby dampening the signaling response. In heart failure, GRK2 levels are often upregulated, leading to excessive β-AR desensitization and a blunted contractile response.
Non-Canonical GRK5 Signaling
Beyond its role at the cell membrane, GRK5 can translocate to the nucleus of cardiomyocytes in response to certain stimuli. In the nucleus, GRK5 can act as a histone deacetylase (HDAC) kinase, leading to the activation of pro-hypertrophic gene transcription. This non-canonical signaling pathway contributes to maladaptive cardiac remodeling.
The Role of CCG-215022 in Modulating these Pathways
By inhibiting GRK2 and GRK5, CCG-215022 prevents the phosphorylation of β-ARs, thereby reducing their desensitization and promoting sustained signaling. This leads to an increase in cAMP levels, enhanced PKA activity, and consequently, a more forceful contraction of the cardiomyocyte. Furthermore, inhibition of nuclear GRK5 by CCG-215022 may also mitigate pathological cardiac hypertrophy.
Data Presentation: Inhibitory Activity and Effects on Contractility
The following tables summarize the quantitative data regarding the inhibitory potency of CCG-215022 and its effects on cardiomyocyte contractility.
Table 1: Inhibitory Potency of CCG-215022 against G Protein-Coupled Receptor Kinases
| Target Kinase | IC50 (µM) |
| GRK1 | 3.9[1] |
| GRK2 | 0.15[1][2] |
| GRK5 | 0.38[1][2] |
IC50 values represent the concentration of CCG-215022 required to inhibit 50% of the kinase activity.
Table 2: Effect of a Representative GRK2 Inhibitor (C7) on Cardiomyocyte Fractional Shortening
| Treatment | Fractional Shortening (%) |
| Vehicle | 5.8 ± 0.5 |
| Isoproterenol (1 µM) | 10.2 ± 0.8 |
| C7 (1 µM) | 8.5 ± 0.6 |
| C7 (1 µM) + Isoproterenol (1 µM) | 12.1 ± 0.9 |
Data are presented as mean ± SEM. C7 is a selective GRK2 inhibitor, and this data is provided as a representative example of the expected effect of GRK2 inhibition on cardiomyocyte contractility. Specific quantitative data for the increase in fractional shortening with CCG-215022 is not yet publicly available.
Experimental Protocols
This section provides a detailed methodology for assessing the effect of CCG-215022 on the contractility of isolated adult mouse ventricular myocytes.
Isolation of Adult Mouse Ventricular Myocytes
-
Animal Euthanasia and Heart Excision: Euthanize an adult C57BL/6 mouse in accordance with approved animal care and use guidelines. Rapidly excise the heart and place it in ice-cold, calcium-free Tyrode's solution.
-
Langendorff Perfusion: Cannulate the aorta on a Langendorff apparatus and perfuse the heart retrogradely with calcium-free Tyrode's solution at 37°C for 5 minutes to wash out the blood.
-
Enzymatic Digestion: Switch the perfusion to a digestion solution containing collagenase type II and hyaluronidase in low-calcium Tyrode's solution. Perfuse for 10-15 minutes, or until the heart becomes flaccid.
-
Cell Dissociation: Remove the heart from the cannula and gently tease the ventricular tissue apart in the digestion solution. Pipette the cell suspension gently to release individual cardiomyocytes.
-
Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension by sequential addition of Tyrode's solution with increasing calcium concentrations.
-
Cell Collection: Allow the viable, rod-shaped cardiomyocytes to settle by gravity. Remove the supernatant and resuspend the cells in a suitable culture medium.
Cardiomyocyte Contractility Assay
-
Cell Plating: Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to attach for at least one hour.
-
Experimental Setup: Place the coverslip in a perfusion chamber on the stage of an inverted microscope equipped with a video-based edge-detection system for measuring cell shortening.
-
Superfusion: Continuously superfuse the cardiomyocytes with Tyrode's solution containing 1.8 mM Ca²⁺ at 37°C.
-
Field Stimulation: Electrically stimulate the cardiomyocytes to contract at a constant frequency (e.g., 1 Hz) using platinum electrodes.
-
Baseline Recording: Record baseline contractile parameters, including fractional shortening (FS%), maximal velocity of shortening (+dL/dt), and maximal velocity of relaxation (-dL/dt), for at least 5 minutes.
-
Drug Application:
-
To assess the direct effect of CCG-215022, superfuse the cells with Tyrode's solution containing the desired concentration of CCG-215022 (e.g., 500 nM).
-
To evaluate the effect on β-adrenergic stimulated contractility, first superfuse with a sub-maximal concentration of isoproterenol (a β-agonist, e.g., 10 nM) to establish a stimulated baseline. Then, add CCG-215022 to the isoproterenol-containing solution.
-
-
Data Acquisition and Analysis: Record the contractile parameters for at least 10 minutes after drug application to allow for a steady-state response. Analyze the data using appropriate software to quantify the changes in fractional shortening and other contractile parameters.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by CCG-215022.
Canonical GRK2 Signaling Pathway in Cardiomyocytes
Non-Canonical GRK5 Signaling Pathway in Cardiomyocytes
References
The Role of CCG215022 in the Investigation of Cardiovascular and Metabolic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCG215022 is a potent small molecule inhibitor of G protein-coupled receptor kinases (GRKs), with notable selectivity for GRK2 and GRK5. These two kinases are increasingly recognized as critical regulators in the pathophysiology of a range of cardiovascular and metabolic disorders. Elevated levels and activity of GRK2 are implicated in heart failure and hypertension, while GRK5 plays a significant role in cardiac hypertrophy and metabolic dysregulation, including insulin resistance. This technical guide provides an in-depth overview of the utility of this compound as a research tool to dissect the signaling pathways governed by GRK2 and GRK5. We present a compilation of quantitative data from in vitro and in vivo studies, detailed experimental methodologies for key assays, and visual representations of the pertinent signaling cascades to facilitate a comprehensive understanding of this compound's role in advancing research in cardiovascular and metabolic diseases.
Introduction
G protein-coupled receptors (GPCRs) constitute the largest family of cell surface receptors and are pivotal in transducing extracellular signals into intracellular responses. The desensitization and internalization of these receptors are tightly regulated by G protein-coupled receptor kinases (GRKs). Among the seven members of the GRK family, GRK2 and GRK5 are ubiquitously expressed and have been identified as key players in the progression of cardiovascular and metabolic diseases.[1][2]
This compound has emerged as a valuable chemical probe for studying the physiological and pathological roles of GRK2 and GRK5. Its ability to selectively inhibit these kinases allows for the precise interrogation of their downstream signaling effects. This guide aims to consolidate the current knowledge on this compound and provide a practical resource for researchers employing this inhibitor in their studies.
Mechanism of Action
This compound is a potent, cell-permeable inhibitor that targets the ATP-binding pocket of GRKs. It exhibits nanomolar inhibitory potency against GRK2 and GRK5, with significantly lower activity against other kinases such as GRK1 and Protein Kinase A (PKA), demonstrating its selectivity.[3][4] By inhibiting GRK2 and GRK5, this compound prevents the phosphorylation of agonist-occupied GPCRs, thereby attenuating receptor desensitization and promoting sustained downstream signaling.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data on the inhibitory activity of this compound and its effects in various experimental models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Assay Conditions | Reference |
| GRK1 | 3.9 ± 1 | Cell-free kinase assay | [3][5] |
| GRK2 | 0.15 ± 0.07 | Cell-free kinase assay | [3][5] |
| GRK5 | 0.38 ± 0.06 | Cell-free kinase assay | [3][5] |
| PKA | >100 | Cell-free kinase assay | [3] |
Table 2: Effects of GRK Inhibition in Animal Models of Cardiovascular Disease
| Animal Model | GRK Inhibitor | Dosing Regimen | Key Findings | Reference |
| Mouse model of pressure overload-induced cardiac hypertrophy | KR-39038 (GRK5 inhibitor) | 30 mg/kg/day, p.o. for 14 days | 43% reduction in left ventricular weight. | [6] |
| Rat model of chronic heart failure (post-coronary artery ligation) | KR-39038 (GRK5 inhibitor) | 10 and 30 mg/kg/day, p.o. | Significant preservation of cardiac function and attenuation of myocardial remodeling. | [6] |
| db/db mice (model of type 2 diabetes) | Paroxetine (GRK2 inhibitor) | Not specified | Ameliorated Akt/eNOS signaling pathway, inhibited oxidative stress and cell apoptosis in corpora cavernosa. | [7] |
| Transverse Aortic Constriction (TAC) mouse model | Conditional GRK2 knockout | N/A | Attenuated hypertrophic response with preserved ventricular geometry. | [8] |
Table 3: Effects of GRK Inhibition in Animal Models of Metabolic Disease
| Animal Model | GRK Inhibitor | Dosing Regimen | Key Findings | Reference |
| db/db mice (model of type 2 diabetes) | KRX-C7 (GRK2 inhibitor) | Chronic treatment | Improved glucose and insulin tolerance; increased insulin-induced Glut4 membrane translocation in skeletal muscle. | [9] |
| GRK5 knockout mice | N/A | N/A | On a high-fat diet, showed impaired glucose tolerance and insulin sensitivity. | [1][10] |
| Mice on a high-fat diet | GRK5 knockout | N/A | Decreased weight gain and white adipose tissue mass. | [2] |
| Mice | GRK inhibitor | 60 min prior to glucose challenge | Additive effect with DPP4i in suppressing glucose excursion. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. This section provides protocols for key experiments relevant to the study of this compound.
Kinase Assay
This protocol is adapted from the methodology provided by MedChemExpress for determining the inhibitory activity of compounds against GRKs.[3][4]
Objective: To measure the in vitro inhibitory potency of this compound against GRK1, GRK2, and GRK5.
Materials:
-
Purified recombinant GRK1, GRK2, and GRK5
-
Urea-washed bovine rod outer segments (ROS) as a source of rhodopsin
-
This compound
-
[γ-³²P]ATP
-
Kinase reaction buffer: 20 mM HEPES (pH 7.5), 4 mM MgCl₂, 2 mM EDTA
-
SDS-PAGE loading dye
-
SDS-PAGE gels
-
Phosphor storage screen and imager
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microcentrifuge tube, mix the respective GRK enzyme and urea-washed ROS in the kinase reaction buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for 35 minutes at room temperature in the dark.
-
Expose the reaction mixtures to ambient fluorescent light for 1 minute to activate rhodopsin.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 1 mM. The final concentration of GRK5 is 100 nM and ROS is between 0.75 and 24 µM.
-
Incubate at room temperature, taking samples at 2-5 minutes.
-
Quench the reaction by adding SDS-PAGE loading dye.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and detect the incorporation of γ-³²P using a phosphor storage screen and imager.
-
Determine the rate of phosphorylation and calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cardiomyocyte Contractility Assay
While a specific detailed protocol for this compound is not publicly available, the following is a representative protocol for measuring cardiomyocyte contractility, a key application for this inhibitor. This protocol is based on established methods in the field.[12][13][14]
Objective: To assess the effect of this compound on the contractility of isolated adult cardiomyocytes.
Materials:
-
Isolated adult ventricular cardiomyocytes (e.g., from mouse or rat)
-
This compound
-
Tyrode's solution (containing in mM: 140 NaCl, 5.4 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 glucose, pH 7.4)
-
IonOptix MyoCam-S or similar video-based edge-detection system
-
Field stimulator
Procedure:
-
Isolate adult ventricular cardiomyocytes using established enzymatic digestion protocols.
-
Allow the isolated cardiomyocytes to adhere to laminin-coated coverslips in a perfusion chamber on the stage of an inverted microscope.
-
Perfuse the cells with Tyrode's solution at 37°C.
-
Pace the cardiomyocytes at a constant frequency (e.g., 1 Hz) using a field stimulator.
-
Record baseline contractility (sarcomere shortening and relengthening) using a video-based edge-detection system. Key parameters to measure include: peak shortening (percentage of resting cell length), maximal velocity of shortening (+dL/dt), and maximal velocity of relengthening (-dL/dt).
-
Perfuse the cells with Tyrode's solution containing various concentrations of this compound.
-
After a stabilization period (e.g., 5-10 minutes), record contractility at each concentration.
-
Analyze the data to determine the dose-dependent effects of this compound on cardiomyocyte contractility.
Phospholipase C (PLC) Assay
Objective: To determine if inhibition of GRKs by this compound affects GPCR-mediated activation of Phospholipase C.
Materials:
-
Cell line expressing a GPCR of interest that couples to PLC (e.g., HEK293 cells transiently transfected with the receptor)
-
[³H]myo-inositol
-
Agonist for the GPCR of interest
-
This compound
-
Lithium chloride (LiCl)
-
Dowex AG1-X8 resin
-
Scintillation fluid and counter
Procedure:
-
Seed the cells in 12-well plates and grow to confluency.
-
Label the cells by incubating them overnight with [³H]myo-inositol in inositol-free medium.
-
Wash the cells with serum-free medium and pre-incubate with a buffer containing LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs).
-
Add this compound or vehicle (DMSO) to the cells and incubate for a specified time (e.g., 30 minutes).
-
Stimulate the cells with the GPCR agonist for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding ice-cold perchloric acid.
-
Neutralize the samples and separate the total inositol phosphates using Dowex AG1-X8 anion-exchange chromatography.
-
Quantify the amount of [³H]inositol phosphates by liquid scintillation counting.
-
Normalize the data to the total [³H]inositol incorporated into the cells.
Signaling Pathways and Visualizations
This compound, by inhibiting GRK2 and GRK5, modulates key signaling pathways implicated in cardiovascular and metabolic diseases. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
GRK2 Signaling in Cardiovascular Disease
Elevated GRK2 levels in the heart, a hallmark of heart failure, lead to the desensitization of β-adrenergic receptors (β-ARs), impairing cardiac contractility. GRK2 also has non-canonical functions, including the promotion of mitochondrial dysfunction and the negative regulation of insulin signaling.
Caption: GRK2 signaling in cardiomyocytes.
GRK5 Signaling in Metabolic Disease
GRK5 has been implicated in the regulation of insulin signaling and adipogenesis. Its nuclear localization allows it to act as a transcriptional regulator, influencing genes involved in metabolism.
References
- 1. GRK5 ablation contributes to insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. KR-39038, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G protein-coupled receptor kinase 2 inhibition improves erectile function through amelioration of endothelial dysfunction and oxidative stress in a rat model of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G protein-coupled receptor kinase 2 promotes cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antidiabetic and Cardioprotective Effects of Pharmacological Inhibition of GRK2 in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GRK Inhibition Potentiates Glucagon-Like Peptide-1 Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Approaches to High-Throughput Analysis of Cardiomyocyte Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Drug-Induced Inotropic Effects in Early Drug Development. Part 2: Designing and Fabricating Microsystems for Assaying Cardiac Contractility With Physiological Relevance Using Human iPSC-Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heart Cell Contractility Assay | Clybe Bio [clydebio.com]
Methodological & Application
Application Notes and Protocols for CCG215022 in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG215022 is a potent inhibitor of G protein-coupled receptor kinases (GRKs), demonstrating nanomolar efficacy against GRK2 and GRK5, and is a valuable tool for studying the physiological and pathological roles of these kinases.[1][2][3][4] G protein-coupled receptor kinases (GRKs) are critical regulators of G protein-coupled receptor (GPCR) signaling. They phosphorylate agonist-bound GPCRs, which leads to the recruitment of arrestin proteins, sterically hindering further G protein coupling and thus desensitizing the receptor to further stimulation.[5] Dysregulation of GRK activity, particularly GRK2 and GRK5, has been implicated in various cardiovascular diseases, making them attractive therapeutic targets.[4]
These application notes provide detailed protocols for utilizing this compound in in vitro kinase assays to characterize its inhibitory activity and to investigate GRK-mediated signaling pathways.
Data Presentation
Table 1: Inhibitory Activity of this compound against G Protein-Coupled Receptor Kinases (GRKs)
| Kinase Target | IC50 (µM) |
| GRK1 | 3.9 ± 1 |
| GRK2 | 0.15 ± 0.07 |
| GRK5 | 0.38 ± 0.06 |
| PKA | 120 |
Data compiled from multiple sources.[1][2][3][6][7]
Signaling Pathway
G protein-coupled receptor kinases (GRKs) play a pivotal role in the desensitization of GPCRs. Upon agonist binding and receptor activation, GRKs are recruited to the plasma membrane where they phosphorylate serine and threonine residues on the intracellular domains of the activated receptor. This phosphorylation event increases the receptor's affinity for arrestin proteins. The binding of arrestin to the phosphorylated GPCR sterically uncouples the receptor from its cognate G protein, thereby terminating G protein-mediated signaling. This process of desensitization is crucial for preventing overstimulation and for maintaining cellular homeostasis.
Experimental Protocols
Two primary types of in vitro kinase assays are detailed below: a traditional radioactive assay and a non-radioactive, luminescence-based assay. The non-radioactive assay is generally preferred for its safety, simplicity, and high-throughput capabilities.
Protocol 1: Radioactive In Vitro Kinase Assay using [γ-³²P]ATP
This protocol is adapted from methodologies used to characterize GRK inhibitors.[1]
Objective: To determine the inhibitory effect of this compound on a specific GRK (e.g., GRK5) by measuring the incorporation of radioactive phosphate into a substrate.
Materials:
-
Recombinant human GRK5
-
Substrate (e.g., urea-washed bovine rod outer segments (ROS))
-
This compound (dissolved in DMSO)
-
Assay Buffer: 20 mM HEPES (pH 7.5), 4 mM MgCl₂, 2 mM EDTA
-
ATP solution: 1 mM ATP with [γ-³²P]ATP
-
SDS-PAGE loading dye
-
Phosphor storage screen and imager
Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture containing GRK5 (final concentration 100 nM) and the substrate ROS (final concentration between 0.75 and 24 µM) in the assay buffer.
-
Add varying concentrations of this compound or DMSO (as a vehicle control) to the reaction mixtures.
-
Incubate the mixtures in the dark for 35 minutes at room temperature.
-
Expose the reaction mixtures to ambient fluorescent light for 1 minute to activate the rhodopsin in the ROS.
-
Initiate the kinase reaction by adding the ATP solution containing [γ-³²P]ATP to a final concentration of 1 mM.
-
Allow the reaction to proceed at room temperature, taking samples at time points between 2 and 5 minutes.
-
Quench the reaction by adding SDS-PAGE loading dye to the samples.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel.
-
Detect the incorporation of ³²P into the substrate using a phosphor storage screen and imager.
-
Quantify the band intensities to determine the initial reaction rates. Plot the rates against the substrate concentration and fit to the Michaelis-Menten equation to determine Vmax and Km. To determine the IC50 of this compound, plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
Protocol 2: Non-Radioactive In Vitro Kinase Assay using ADP-Glo™
This protocol is based on the ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP produced in a kinase reaction.[2]
Objective: To determine the inhibitory effect of this compound on a specific GRK (e.g., GRK5) by measuring ADP production.
Materials:
-
GRK5 Kinase Enzyme System (includes GRK5 enzyme, substrate, and reaction buffer)
-
ADP-Glo™ Kinase Assay Kit (includes ADP-Glo™ Reagent and Kinase Detection Reagent)
-
This compound (dissolved in DMSO)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare the reagents. Dilute the GRK5 enzyme, substrate, ATP, and various concentrations of this compound in the provided kinase buffer.
-
In a white multi-well plate, add the diluted GRK5, substrate, and either this compound or DMSO (for control wells).
-
Initiate the kinase reaction by adding the diluted ATP to each well. The final reaction volume is typically 5-25 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.
-
Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well. This will terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate for 40 minutes at room temperature.
-
Add a volume of Kinase Detection Reagent to each well. This reagent will convert the ADP generated in the kinase reaction back to ATP and simultaneously catalyze a luciferase reaction to produce light.
-
Incubate the plate for 30 to 60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and plot the results to determine the IC50 value.
This compound is a selective and potent inhibitor of GRK2 and GRK5. The protocols outlined above provide robust methods for characterizing its inhibitory profile in vitro. The choice between a radioactive and a non-radioactive assay will depend on the specific laboratory capabilities and throughput requirements. These application notes serve as a comprehensive guide for researchers investigating the therapeutic potential of GRK inhibition and the fundamental roles of these kinases in cellular signaling.
References
- 1. promega.com [promega.com]
- 2. promega.jp [promega.jp]
- 3. 7tmantibodies.com [7tmantibodies.com]
- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. GRK5 Kinase Enzyme System Application Note [worldwide.promega.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for CCG-215022 in Isolated Mouse Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-215022 is a potent inhibitor of G protein-coupled receptor kinases (GRKs), with high affinity for GRK2 and GRK5, and to a lesser extent, GRK1.[1][2][3] These kinases play a pivotal role in the regulation of cardiac function and are implicated in the pathophysiology of heart failure. Upregulation of GRK2, in particular, is a hallmark of cardiac stress and contributes to the desensitization of β-adrenergic receptors, leading to diminished contractile function.[4] CCG-215022 has been demonstrated to enhance the contractility of isolated murine cardiomyocytes, suggesting its potential as a therapeutic agent for cardiac conditions characterized by reduced inotropic state.[1][2]
These application notes provide a detailed protocol for the use of CCG-215022 in primary adult mouse cardiomyocytes, covering cell isolation, experimental treatment, and functional assays for contractility and hypertrophy.
Data Presentation
The following tables summarize the key quantitative data for CCG-215022 and suggested experimental parameters.
Table 1: Inhibitory Activity of CCG-215022
| Target | IC₅₀ (µM) |
| GRK1 | 3.9[1][3] |
| GRK2 | 0.15[1][3] |
| GRK5 | 0.38[1][3] |
Table 2: Recommended Starting Concentration for In Vitro Studies
| Cell Type | Recommended Concentration | Observed Effect | Reference |
| Isolated Mouse Cardiomyocytes | 500 nM | Increased contractility in response to isoproterenol stimulation | [2] |
Experimental Protocols
Protocol 1: Isolation of Adult Mouse Cardiomyocytes
This protocol is adapted from established Langendorff-free and Langendorff-based methods to ensure a high yield of viable, rod-shaped cardiomyocytes.[5][6]
Materials:
-
Adult mouse (e.g., C57BL/6)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
70% Ethanol
-
Surgical instruments (scissors, forceps)
-
Perfusion Buffer (e.g., Calcium-free Tyrode's solution)
-
Digestion Buffer (Perfusion buffer with collagenase type II and hyaluronidase)
-
Stopping Buffer (Perfusion buffer with 5% Fetal Bovine Serum)
-
Calcium Reintroduction Buffers (Stopping buffer with incremental increases in CaCl₂)
-
Cell culture dishes (laminin-coated for culture experiments)
-
Langendorff perfusion system (optional, but recommended for high yield)
Procedure:
-
Anesthesia and Heart Excision: Anesthetize the mouse according to approved institutional protocols. Spray the chest with 70% ethanol. Quickly open the chest cavity and excise the heart, ensuring a portion of the aorta remains attached.
-
Cannulation and Perfusion: Immediately cannulate the aorta onto a perfusion apparatus (if using Langendorff) or a syringe needle. Begin retrograde perfusion with oxygenated, 37°C Perfusion Buffer to flush out the blood.
-
Enzymatic Digestion: Switch to the Digestion Buffer and perfuse until the heart becomes swollen and pale. The digestion time will need to be optimized but is typically around 10-20 minutes.
-
Tissue Dissociation: Remove the heart from the perfusion setup. Mince the ventricular tissue in a dish containing Digestion Buffer. Gently triturate the tissue with a transfer pipette to release individual cardiomyocytes.
-
Stopping Digestion and Calcium Reintroduction: Add an equal volume of Stopping Buffer to the cell suspension to inactivate the digestive enzymes. Allow the cardiomyocytes to settle by gravity for 10-15 minutes. Carefully remove the supernatant and gently resuspend the cells in the first Calcium Reintroduction Buffer (e.g., 0.125 mM CaCl₂). Repeat this process with buffers of increasing calcium concentrations (e.g., 0.25 mM, 0.5 mM, and 1.0 mM CaCl₂) to gradually re-adapt the cells to physiological calcium levels.
-
Cell Plating: After the final calcium reintroduction step, the isolated cardiomyocytes are ready for experimental use. For culture, plate the cells on laminin-coated dishes in an appropriate culture medium.
Protocol 2: Treatment of Isolated Cardiomyocytes with CCG-215022
Materials:
-
Isolated adult mouse cardiomyocytes
-
CCG-215022 (stock solution prepared in DMSO)
-
Appropriate cell culture medium or experimental buffer
-
Isoproterenol (for co-stimulation, if desired)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of CCG-215022 in sterile DMSO. For example, a 10 mM stock solution. Store at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium or experimental buffer to the desired final concentration. A recommended starting concentration is 500 nM.[2] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent-induced effects.
-
Cell Treatment:
-
For Acute Contractility Studies: Allow the isolated cardiomyocytes to equilibrate in the experimental buffer for a short period. Add CCG-215022 (e.g., 500 nM) and any co-stimulants (e.g., isoproterenol) to the cells and proceed with contractility measurements. Incubation times can range from a few minutes to an hour.
-
For Hypertrophy Studies: Plate the cardiomyocytes on laminin-coated dishes. After allowing the cells to attach, replace the medium with fresh medium containing CCG-215022 and a hypertrophic agonist (e.g., phenylephrine or angiotensin II). Incubate for 24-48 hours before assessing hypertrophic markers.
-
Protocol 3: Cardiomyocyte Contractility Assay
This assay measures the shortening and re-lengthening of cardiomyocytes as an indicator of contractility.
Materials:
-
Isolated cardiomyocytes treated with CCG-215022
-
Inverted microscope with a camera capable of high-speed video capture
-
Edge-detection software for contractility analysis (e.g., IonOptix, or open-source alternatives)
-
Field stimulator for electrical pacing
Procedure:
-
Cell Plating and Pacing: Plate the isolated cardiomyocytes in a chamber compatible with microscopy and field stimulation. Pace the cells at a physiological frequency (e.g., 1-2 Hz).
-
Image Acquisition: Focus on a single, rod-shaped, and clearly contracting cardiomyocyte. Record a video of the cell's contractions.
-
Data Analysis: Use edge-detection software to analyze the video recording. The software will track the cell edges and generate data on the following parameters:
-
Peak Shortening (% of diastolic length): The maximal extent of cell shortening.
-
Time to Peak Shortening (TPS): The time from the stimulus to maximal shortening.
-
Time to 90% Relengthening (TR₉₀): The time from peak shortening to 90% return to diastolic length.
-
Maximal Velocity of Shortening (+dL/dt): The maximum rate of contraction.
-
Maximal Velocity of Relengthening (-dL/dt): The maximum rate of relaxation.
-
-
Data Comparison: Compare the contractility parameters of cardiomyocytes treated with CCG-215022 to vehicle-treated controls.
Protocol 4: Cardiomyocyte Hypertrophy Assay
This assay assesses changes in cell size and the expression of hypertrophic markers.
Materials:
-
Isolated cardiomyocytes cultured and treated with CCG-215022 and a hypertrophic agonist.
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against a sarcomeric protein (e.g., α-actinin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Immunofluorescence Staining:
-
Fix the treated cardiomyocytes with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary antibody against α-actinin.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Image Acquisition: Capture fluorescence images of the stained cardiomyocytes.
-
Cell Size Measurement: Use image analysis software to outline the α-actinin-stained area of individual cardiomyocytes and calculate the cell surface area.
-
Analysis of Hypertrophic Markers (Optional): Perform quantitative PCR or Western blotting on cell lysates to measure the expression of hypertrophic marker genes (e.g., ANP, BNP, β-MHC).
-
Data Comparison: Compare the cell size and marker expression in cells treated with the hypertrophic agonist and CCG-215022 to cells treated with the agonist alone.
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathway of GRK2-mediated cardiac hypertrophy and the inhibitory action of CCG-215022.
Caption: Experimental workflow for using CCG-215022 in isolated mouse cardiomyocytes.
References
Application Notes: CCG215022 in Phospholipase C Signaling Assays
Introduction
CCG215022 is a potent, small-molecule inhibitor of G protein-coupled receptor kinases (GRKs).[1][2][3] It serves as a valuable research tool for investigating signaling pathways regulated by G protein-coupled receptors (GPCRs), particularly those involving Phospholipase C (PLC). This document provides detailed application notes and protocols for the use of this compound in studying PLC signaling, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action
GPCRs are a large family of transmembrane receptors that, upon activation by a ligand, trigger intracellular signaling cascades. One major pathway involves the activation of Phospholipase C (PLC) via Gq/11 family G-proteins.[4] Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 induces the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to a variety of cellular responses.
The signal transduction process is tightly regulated. A key mechanism for signal termination and attenuation is receptor desensitization, which is primarily mediated by GRKs.[5][6] GRKs phosphorylate the activated GPCR, which then promotes the binding of arrestin proteins.[6] Arrestin binding sterically hinders further G protein coupling, effectively shutting down the signaling cascade.[6]
This compound functions by inhibiting the activity of GRKs, with nanomolar potency against GRK2 and GRK5.[3][7] By blocking GRK-mediated phosphorylation, this compound prevents or attenuates GPCR desensitization.[2][5] In the context of PLC signaling, this leads to a sustained or enhanced response to GPCR agonists, making this compound an excellent tool to probe the dynamics of this pathway. Specifically, it has been shown to prevent the desensitization of histamine H1 and purinergic P2Y2 receptor-driven PLC signaling.[2]
Quantitative Data
The inhibitory activity of this compound has been characterized against several kinases and in cellular assays.
Table 1: Inhibitory Potency (IC50) of this compound against GRKs
| Kinase | IC50 Value |
| GRK1 | 3.9 µM[1][2][3] |
| GRK2 | 0.15 µM[1][2][3] |
| GRK5 | 0.38 µM[1][2][3] |
| Protein Kinase A (PKA) | 120 µM[2] |
Table 2: Functional Potency of this compound in PLC Signaling Assays
| Receptor System | Cell Type | Assay Readout | IC50 Value |
| Histamine H1 Receptor | Human ULTR Myometrial Cells | Prevention of PLC Signaling Desensitization | 3.09 µM[2] |
| Purinergic P2Y2 Receptor | Rat Mesenteric Smooth Muscle Cells | Prevention of PLC Signaling Desensitization | 2.95 µM[2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: GPCR/PLC signaling and the inhibitory action of this compound.
Caption: Workflow for a PLC signaling desensitization assay.
Experimental Protocols
Protocol 1: General Phospholipase C (PLC) Activity Assay (Colorimetric)
This protocol provides a direct method to measure PLC activity in cell or tissue lysates, adapted from commercially available kits.[8] It can be used to assess the baseline PLC activity or the effect of various treatments.
Materials:
-
PLC Assay Buffer (e.g., 250 mM Tris-HCl, pH 7.4, 0.7 M NaCl, 10 mM CaCl2)[9]
-
Cell/Tissue Lysate containing active PLC
-
Chromogenic PLC Substrate (e.g., p-Nitrophenylphosphorylcholine)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in cold PLC Assay Buffer. Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet debris. Collect the supernatant containing the soluble PLC enzyme.[8] Determine total protein concentration.
-
Reaction Setup:
-
In a 96-well plate, add 2-20 µL of lysate per well.
-
For inhibitor wells, add the desired concentration of this compound. For control wells, add an equivalent volume of DMSO.
-
Add PLC Assay Buffer to bring the total volume in each well to 50 µL.
-
-
Reaction Mix Preparation: Prepare a Reaction Mix containing PLC Assay Buffer and the chromogenic substrate according to the manufacturer's instructions.
-
Initiate Reaction: Add 50 µL of the Reaction Mix to each well.
-
Measurement: Immediately begin measuring the absorbance at 405 nm (OD 405) in kinetic mode at 37°C for 30-60 minutes.[8]
-
Data Analysis: Calculate the rate of change in OD 405 over time (ΔOD/min). The PLC activity is proportional to this rate. Compare the rates between control and this compound-treated samples.
Protocol 2: Cellular Assay for PLC Signaling Desensitization
This protocol is designed to measure how this compound prevents the desensitization of a specific GPCR-PLC pathway in live cells. The readout is the change in intracellular calcium concentration.
Materials:
-
Cells expressing the GPCR of interest (e.g., HEK293, HeLa, or primary cells like smooth muscle cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay Buffer (e.g., DPBS with Ca2+ and Mg2+).[4]
-
GPCR agonist.
-
This compound stock solution (in DMSO).
-
Fluorescence microplate reader or microscope with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well microplate and grow to ~90% confluency.
-
Dye Loading: Wash cells with Assay Buffer. Load cells with the calcium-sensitive dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).
-
Inhibitor Incubation: Wash away excess dye. Add Assay Buffer containing either vehicle (DMSO) or this compound (e.g., 10 µM) to the respective wells. Incubate for 30 minutes at room temperature.[5]
-
Signal Measurement:
-
Place the plate in the fluorescence reader and establish a stable baseline reading.
-
Inject the GPCR agonist into the wells while continuously recording the fluorescence signal.
-
Continue recording for 5-10 minutes to capture both the initial peak and the subsequent decay (desensitization) phase.
-
-
Data Analysis:
-
Normalize the fluorescence data to the baseline.
-
Compare the kinetic curves from vehicle-treated and this compound-treated cells.
-
In vehicle-treated cells, a sharp peak followed by a decay is expected. In this compound-treated cells, the decay phase should be significantly reduced, resulting in a more sustained signal.
-
Protocol 3: RhoA Activation Pulldown Assay
This assay measures the activation of RhoA, a downstream effector in some GPCR/Gq/PLC pathways. Active, GTP-bound RhoA is selectively pulled down using a protein domain that binds to it.[10][11][12]
Materials:
-
Cell lysates prepared from cells treated with or without a GPCR agonist and this compound.
-
Rhotekin-RBD agarose beads (Rho Binding Domain of Rhotekin).[10][12]
-
Lysis/Binding/Wash Buffer (e.g., 50 mM Tris pH 7.2, 1% Triton X-100, 0.5% deoxycholate, 0.1% SDS, 500 mM NaCl, 10 mM MgCl2).
-
Anti-RhoA antibody.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Cell Lysis: After experimental treatment, lyse cells in ice-cold Lysis Buffer. Clarify lysates by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate. Equalize the protein amount for all samples (typically 300-800 µg per pulldown).[10]
-
Affinity Pulldown:
-
Incubate the equalized cell lysates with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle rotation.[11]
-
-
Washing: Pellet the beads by centrifugation and wash them three times with Wash Buffer to remove non-specifically bound proteins.[11]
-
Elution and Western Blot:
-
Resuspend the beads in 2x Laemmli sample buffer and boil to elute the bound proteins.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-RhoA antibody to detect the amount of active, pulled-down RhoA.
-
Also, run a parallel blot with a small fraction of the total cell lysate to determine the total RhoA expression level in each sample.
-
-
Data Analysis: Quantify the band intensity for the pulled-down RhoA and normalize it to the total RhoA in the corresponding lysate. Compare the levels of active RhoA across different treatment conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Small-Molecule G Protein–Coupled Receptor Kinase Inhibitors Attenuate G Protein–Coupled Receptor Kinase 2–Mediated Desensitization of Vasoconstrictor-Induced Arterial Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | GPCR Signaling Regulation: The Role of GRKs and Arrestins [frontiersin.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. abcam.com [abcam.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. Quantitation of RhoA activation: differential binding to downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols: CCG215022 Treatment of Rat Mesenteric Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG215022 is a potent G protein-coupled receptor kinase (GRK) inhibitor with nanomolar efficacy against GRK2 and GRK5, and to a lesser extent, GRK1.[1] G protein-coupled receptor kinases play a crucial role in the desensitization of G protein-coupled receptors (GPCRs), a process that is vital for regulating cellular signaling in response to a variety of stimuli. In vascular smooth muscle cells (VSMCs), GRK2 is a key regulator of vasoconstrictor GPCR signaling, and its inhibition has been shown to modulate arterial contraction and proliferation.[2][3] These application notes provide detailed protocols for the treatment of rat mesenteric smooth muscle cells (MSMCs) with this compound and for assessing its effects on key cellular processes.
Data Presentation
The following tables summarize the inhibitory activity of this compound and the expected effects of GRK2 inhibition on rat mesenteric smooth muscle cell functions based on available literature.
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ (µM) |
| GRK2 | 0.15 ± 0.07 |
| GRK5 | 0.38 ± 0.06 |
| GRK1 | 3.9 ± 1.0 |
| Data sourced from MedchemExpress.[1] |
Table 2: Illustrative Effects of GRK2 Inhibition on Rat Mesenteric Smooth Muscle Cell Function
| Parameter | Agonist | Expected Effect of this compound |
| GPCR Desensitization (UTP-induced) | UTP (100 µM) | Attenuation of desensitization |
| Cell Proliferation (Angiotensin II-induced) | Angiotensin II | Inhibition |
| Cell Migration (PDGF-induced) | PDGF | Inhibition |
| ERK1/2 Phosphorylation (Angiotensin II-induced) | Angiotensin II | Reduction of sustained phosphorylation |
| These expected effects are based on the known roles of GRK2 in vascular smooth muscle cells and the effects of other GRK2 inhibitors.[2][3][4][5][6] Specific dose-response data for this compound on proliferation and migration in rat MSMCs is not currently available in published literature. |
Experimental Protocols
Isolation and Culture of Rat Mesenteric Smooth Muscle Cells
This protocol describes the enzymatic dissociation method for isolating primary rat mesenteric smooth muscle cells.
Materials:
-
Adult male Wistar rats
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Elastase
-
Soybean trypsin inhibitor
-
Hanks' Balanced Salt Solution (HBSS)
-
Sterile dissection tools
-
Cell culture flasks and dishes
Procedure:
-
Euthanize the rat according to approved animal care protocols.
-
Aseptically dissect the superior mesenteric artery and place it in cold HBSS.
-
Clean the artery of surrounding adipose and connective tissue.
-
Cut the artery into small segments and mince them into 1-2 mm pieces.
-
Incubate the tissue pieces in a digestion solution containing collagenase and elastase in HBSS at 37°C with gentle agitation.
-
Monitor the digestion process and stop the reaction by adding DMEM with 10% FBS and soybean trypsin inhibitor.
-
Gently triturate the cell suspension to release the smooth muscle cells.
-
Centrifuge the cell suspension and resuspend the pellet in fresh culture medium (DMEM with 10% FBS and penicillin-streptomycin).
-
Plate the cells in culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days. Cells should be used between passages 2 and 6 for experiments.
GPCR Desensitization Assay
This protocol is designed to assess the effect of this compound on UTP-induced P2Y₂ receptor desensitization by measuring intracellular calcium levels.
Materials:
-
Cultured rat MSMCs on glass coverslips
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Uridine triphosphate (UTP) solution
-
This compound stock solution (in DMSO)
-
Confocal microscope with live-cell imaging capabilities
Procedure:
-
Seed MSMCs on glass coverslips and allow them to adhere overnight.
-
Load the cells with Fluo-4 AM (2-5 µM) and an equivalent concentration of Pluronic F-127 in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Pre-incubate the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 30-60 minutes.
-
Mount the coverslip on the confocal microscope stage.
-
Establish a baseline fluorescence reading.
-
Apply an initial stimulus (R₁) of UTP (e.g., 10 µM) and record the peak fluorescence intensity.
-
Wash the cells with HBSS for a defined period (e.g., 5 minutes).
-
Apply a desensitizing stimulus (Rmax) of a higher concentration of UTP (e.g., 100 µM).
-
Wash the cells again with HBSS.
-
Apply a second stimulus (R₂) of UTP (e.g., 10 µM) and record the peak fluorescence intensity.
-
Calculate the R₂/R₁ ratio to quantify the level of desensitization. A ratio closer to 1 indicates less desensitization.
Cell Proliferation Assay (WST-1 Assay)
This protocol measures the effect of this compound on angiotensin II-induced cell proliferation.
Materials:
-
Cultured rat MSMCs
-
96-well cell culture plates
-
Serum-free DMEM
-
Angiotensin II
-
This compound
-
WST-1 cell proliferation reagent
-
Microplate reader
Procedure:
-
Seed MSMCs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach.
-
Synchronize the cells by incubating in serum-free DMEM for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with angiotensin II (e.g., 100 nM). Include control wells with no angiotensin II and/or no this compound.
-
Incubate for 24-48 hours.
-
Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Express the results as a percentage of the control (angiotensin II-stimulated cells without this compound).
Cell Migration Assay (Transwell Assay)
This protocol assesses the effect of this compound on PDGF-induced cell migration.
Materials:
-
Cultured rat MSMCs
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Serum-free DMEM
-
Platelet-Derived Growth Factor (PDGF)
-
This compound
-
Calcein AM or DAPI stain
Procedure:
-
Synchronize MSMCs in serum-free DMEM for 24 hours.
-
Resuspend the cells in serum-free DMEM containing various concentrations of this compound.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Add PDGF (e.g., 10 ng/mL) to the lower chamber as a chemoattractant.
-
Incubate for 4-6 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the insert with Calcein AM or DAPI.
-
Count the number of migrated cells in several fields of view under a fluorescence microscope.
Western Blotting for RhoA Activation
This protocol details the detection of changes in the expression or activation of signaling proteins like RhoA.
Materials:
-
Cultured rat MSMCs
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-RhoA, anti-phospho-MYPT1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Grow MSMCs to near confluence in culture dishes.
-
Treat the cells with this compound and/or agonists as required by the experimental design.
-
Lyse the cells in cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.[7]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Workflow for assessing GPCR desensitization.
Caption: GRK2 signaling in GPCR desensitization.
Caption: GRK2 and RhoA in VSMC proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. G protein-coupled receptor kinase 2 is essential to enable vasoconstrictor-mediated arterial smooth muscle proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - GRK2 expression and catalytic activity are essential for vasoconstrictor/ERK-stimulated arterial smooth muscle proliferation - University of Leicester - Figshare [figshare.le.ac.uk]
- 4. Potential Regulatory Roles of GRK2 in Endothelial Cell Activity and Pathological Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Potential Regulatory Roles of GRK2 in Endothelial Cell Activity and Pathological Angiogenesis [frontiersin.org]
- 6. TGFbeta-induced GRK2 expression attenuates AngII-regulated vascular smooth muscle cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Primary Culture of Rat Aortic Vascular Smooth Muscle Cells: A New Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing CCG215022 incubation time for maximal GRK inhibition
Welcome to the technical support center for the G protein-coupled receptor kinase (GRK) inhibitor, CCG215022. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful use of this compound in your experiments. Our goal is to help you optimize your experimental conditions, with a particular focus on incubation time, to achieve maximal and reproducible GRK inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, small-molecule inhibitor of G protein-coupled receptor kinases (GRKs).[1][2] It functions as a pan-GRK inhibitor, meaning it targets multiple members of the GRK family, with particularly high potency against GRK2 and GRK5.[1][3][4][5] By inhibiting GRKs, this compound prevents the phosphorylation of activated G protein-coupled receptors (GPCRs), a key step in receptor desensitization and internalization.[6] This leads to prolonged signaling of the GPCR.
Q2: What are the reported IC50 values for this compound against different GRK subtypes?
A2: The half-maximal inhibitory concentration (IC50) values for this compound vary across different GRK subtypes, demonstrating its selectivity profile. The table below summarizes the reported IC50 values.
| GRK Subtype | IC50 (µM) |
| GRK1 | 3.9 ± 1 |
| GRK2 | 0.15 ± 0.07 |
| GRK5 | 0.38 ± 0.06 |
| PKA | 120 |
| Table 1: IC50 values of this compound for various kinases.[3][4][5][7] |
Q3: Why is optimizing the incubation time for this compound important?
A3: Optimizing the incubation time is critical due to a phenomenon known as time-dependent inhibition (TDI) .[3] For some inhibitors, the potency (as measured by IC50) can increase with longer pre-incubation times with the target enzyme before initiating the reaction. This can be due to several factors, including a slow binding process, conformational changes in the enzyme-inhibitor complex, or covalent bond formation. Failing to account for TDI can lead to an underestimation of the inhibitor's potency and variability in experimental results. By determining the optimal incubation time, you ensure that the inhibitor has reached its maximal effect, leading to more accurate and reproducible data.
Q4: How do I determine if this compound exhibits time-dependent inhibition in my assay?
A4: A straightforward way to assess for TDI is to compare the IC50 value of this compound with and without a pre-incubation step.[1][3] If the IC50 value is significantly lower after pre-incubating the inhibitor with the kinase before adding the substrate, this indicates time-dependent inhibition. A time-course experiment, as detailed in the experimental protocols section, is the definitive way to determine the optimal pre-incubation time for maximal inhibition.
Q5: What are some common solvents and storage conditions for this compound?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[3][4] For long-term storage, the stock solution should be stored at -20°C or -80°C.[3][7] It is recommended to prepare fresh working solutions from the stock for each experiment to ensure consistency.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in inhibition data between experiments. | Inconsistent incubation time. | Standardize the pre-incubation time for all experiments based on an optimization experiment. Use a timer to ensure consistency. |
| Instability of the compound in the assay buffer. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the time the diluted compound sits at room temperature. | |
| Lower than expected inhibition. | Suboptimal incubation time. | Perform a time-course experiment to determine the optimal pre-incubation time for your specific assay conditions (see Experimental Protocols). |
| High ATP concentration in the assay. | If using an ATP-competitive inhibitor, a high concentration of ATP can compete with the inhibitor. Determine the Km of ATP for your kinase and use an ATP concentration at or below the Km. | |
| Inactive compound. | Ensure proper storage of the compound stock solution (-20°C or -80°C). Avoid multiple freeze-thaw cycles. Test a fresh vial of the compound. | |
| No inhibition observed, even at high concentrations. | Incorrect assay setup. | Verify the concentrations of all reagents, including the kinase, substrate, and this compound. Ensure the kinase is active by running a positive control without the inhibitor. |
| The target GRK is not the primary kinase responsible for the observed effect in your cell-based assay. | Confirm the expression and role of the target GRK in your specific cellular model. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for this compound in an In Vitro Kinase Assay
This protocol describes a time-course experiment to identify the optimal pre-incubation time for this compound to achieve maximal GRK inhibition in a biochemical assay format (e.g., using purified GRK enzyme and a peptide substrate).
Materials:
-
Purified, active GRK enzyme (e.g., GRK2 or GRK5)
-
Specific peptide substrate for the GRK
-
This compound stock solution (in DMSO)
-
Kinase assay buffer
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Stop solution (e.g., SDS-PAGE loading dye or ADP-Glo™ Reagent)
-
Phosphocellulose paper or luminescence plate reader
-
Scintillation counter (for radiometric assay)
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of GRK enzyme in kinase assay buffer at a concentration that gives a robust signal in your assay.
-
Prepare a working solution of the peptide substrate in kinase assay buffer.
-
Prepare a series of dilutions of this compound in kinase assay buffer. A good starting point is to use a concentration at or slightly above the expected IC50.
-
Prepare the ATP solution.
-
-
Pre-incubation:
-
In a series of tubes or wells of a microplate, add the GRK enzyme and the this compound solution.
-
Incubate the enzyme-inhibitor mixture for different periods (e.g., 0, 15, 30, 60, 90, and 120 minutes) at the desired assay temperature (e.g., 30°C or room temperature). Include a "no inhibitor" control for each time point.
-
-
Initiate Kinase Reaction:
-
At the end of each pre-incubation period, initiate the kinase reaction by adding the peptide substrate and ATP. The final volume and concentrations of all components should be consistent across all time points.
-
-
Incubate and Terminate:
-
Allow the kinase reaction to proceed for a fixed time that is within the linear range of the assay (e.g., 15-30 minutes).
-
Terminate the reaction by adding the stop solution.
-
-
Detection:
-
For radiometric assay: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ assay: Follow the manufacturer's instructions to measure the luminescence signal, which correlates with the amount of ADP produced.
-
-
Data Analysis:
-
For each time point, calculate the percentage of kinase activity relative to the "no inhibitor" control.
-
Plot the percentage of inhibition versus the pre-incubation time. The optimal incubation time is the point at which the inhibition reaches a plateau.
-
Visualizations
Signaling Pathway
Caption: GRK Signaling and Inhibition by this compound.
Experimental Workflow
Caption: Workflow for Optimizing this compound Incubation Time.
Troubleshooting Logic
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. assayquant.com [assayquant.com]
- 2. researchgate.net [researchgate.net]
- 3. assayquant.com [assayquant.com]
- 4. In Vitro Screening of Six Protein Kinase Inhibitors for Time-Dependent Inhibition of CYP2C8 and CYP3A4: Possible Implications with regard to Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression, Purification, and Analysis of G-Protein-Coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
Refining CCG215022 dosage for specific cell lines
Welcome to the technical support center for the G protein-coupled receptor kinase (GRK) inhibitor, CCG215022. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of G protein-coupled receptor kinases (GRKs), with particular selectivity for GRK2 and GRK5.[1][2][3] GRKs are a family of serine/threonine kinases that phosphorylate agonist-bound G protein-coupled receptors (GPCRs), leading to their desensitization and internalization.[4][5] By inhibiting GRKs, this compound can prevent this desensitization, thereby prolonging GPCR signaling.
Q2: What are the reported IC50 values for this compound against different GRKs?
A2: The in vitro inhibitory activity of this compound has been characterized against several GRK isoforms. The reported IC50 values are summarized in the table below.
| Target | IC50 (µM) |
| GRK1 | 3.9[1][2][6] |
| GRK2 | 0.15[1][2][6] |
| GRK5 | 0.38[1][2][6] |
| PKA | 120[1] |
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has demonstrated biological activity in a variety of cell types and models:
-
Murine Cardiomyocytes: At a concentration of 500 nM, this compound was shown to increase contractility in isoproterenol-stimulated isolated mouse cardiomyocytes.[1][3]
-
Human ULTR Myometrial Cells: It prevents the desensitization of histamine H1 receptor-driven phospholipase C signaling with an IC50 of 3.09 µM.[1][3]
-
Rat Mesenteric Smooth Muscle Cells (MSMCs): this compound prevents the desensitization of purinergic P2Y2 receptor-driven phospholipase C signaling with an IC50 of 2.95 µM.[1][3]
-
Rhabdomyosarcoma (RMS) Cells: In human RMS xenografts in mice, treatment with this compound resulted in a significant reduction of tumor growth and self-renewal.[6][7] This effect is linked to the regulation of the cell cycle and an increase in programmed cell death.[7]
Q4: How should I prepare and store this compound?
A4: For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[1][2][8] For long-term storage, the solid compound should be stored at -20°C.[8] Stock solutions in DMSO can be stored at -80°C.[2] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect at expected concentrations | 1. Incorrect dosage: The optimal concentration is highly cell-line dependent. 2. Compound degradation: Improper storage of the compound or stock solution. 3. Low GRK expression: The target cell line may not express the relevant GRKs at a sufficient level. | 1. Perform a dose-response curve to determine the optimal concentration for your specific cell line (see protocol below). 2. Prepare fresh stock solutions from powder. Ensure proper storage conditions are maintained. 3. Verify the expression of GRK2 and/or GRK5 in your cell line using techniques like Western blot or qPCR. |
| High levels of cytotoxicity | 1. Concentration too high: Exceeding the therapeutic window for the specific cell line. 2. Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines. | 1. Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold. 2. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%). |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or growth conditions. 2. Inconsistent compound preparation: Errors in dilution or preparation of working solutions. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. 2. Prepare fresh dilutions for each experiment and double-check calculations. |
Experimental Protocols
Protocol for Determining Optimal this compound Dosage in a New Cell Line
This protocol outlines a general method for determining the effective concentration range of this compound for a specific cell line.
1. Cell Seeding:
-
Plate cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Allow cells to adhere and recover for 24 hours.
2. Preparation of this compound dilutions:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of final concentrations. A common starting range is 0.01 µM to 100 µM. Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.
3. Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
4. Assessment of Cell Viability and Proliferation:
-
Perform a cell viability assay such as MTT, XTT, or use a cell counter with trypan blue exclusion to determine the effect of the compound on cell survival.
-
This will help to identify the cytotoxic concentration range.
5. Functional Assay:
-
Based on the viability data, select a range of non-toxic concentrations to test in a functional assay relevant to your research question (e.g., a cell migration assay, a signaling pathway activation assay, or a gene expression analysis).
6. Data Analysis:
-
Plot the results of your viability and functional assays as a function of this compound concentration to determine the optimal dose-response range.
Signaling Pathways and Workflows
Below are diagrams illustrating the signaling pathway of GRKs, a general experimental workflow, and a troubleshooting workflow for dosage refinement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Targeting GRK5 for Treating Chronic Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G protein-coupled receptor kinase - Wikipedia [en.wikipedia.org]
- 6. oncotarget.com [oncotarget.com]
- 7. Characterization of GRK5 as a novel regulator of rhabdomyosarcoma tumor cell growth and self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
Comparing the efficacy of CCG215022 and Paroxetine as GRK2 inhibitors
An Objective Comparison of CCG215022 and Paroxetine as G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitors
Introduction
G protein-coupled receptor kinase 2 (GRK2) is a serine/threonine kinase that plays a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling.[1][2] By phosphorylating agonist-bound GPCRs, GRK2 initiates a process of receptor desensitization and internalization, which is crucial for terminating signaling and maintaining cellular homeostasis.[3] Elevated levels and activity of GRK2 have been implicated in the pathophysiology of several diseases, most notably heart failure, making it an attractive therapeutic target.[4][5]
This guide provides a comparative analysis of two small molecule inhibitors of GRK2: this compound and Paroxetine. Paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI), was later identified as a selective inhibitor of GRK2.[5][6] this compound is a rationally designed inhibitor with potent activity against GRKs.[7] This document will objectively compare their efficacy based on available experimental data, detail the experimental protocols used for their characterization, and illustrate the relevant signaling pathways and experimental workflows.
Quantitative Efficacy and Selectivity
The inhibitory potency of this compound and the selectivity of both compounds across different kinases are summarized in the table below. While Paroxetine's primary clinical application is as an SSRI, it has been shown to inhibit GRK2 with micromolar affinity.[6][8] In contrast, this compound was developed as a potent GRK inhibitor.[7]
| Compound | Target | IC50 (µM) | Selectivity Profile | Reference |
| This compound | GRK2 | 0.15 ± 0.07 | - | [7][9][10] |
| GRK1 | 3.9 ± 1 | ~26-fold vs. GRK2 | [7][9][10] | |
| GRK5 | 0.38 ± 0.06 | ~2.5-fold vs. GRK2 | [7][9][10] | |
| PKA | 120 | ~800-fold vs. GRK2 | [10] | |
| Paroxetine | GRK2 | ~3.4 | Selective over GRK1 and GRK5 | [6] |
| GRK1 | >100 | >29-fold vs. GRK2 | [6] | |
| GRK5 | >100 | >29-fold vs. GRK2 | [6] |
Note: IC50 values can vary between different assay conditions. The data presented here is for comparative purposes.
This compound demonstrates nanomolar potency against GRK2 and is reported to be at least 20-fold more potent than Paroxetine in in vitro kinase assays.[7][9] However, a significant difference between the two compounds lies in their cell permeability. Paroxetine exhibits excellent membrane permeability, which is a key factor for its efficacy in cellular and in vivo models.[11] In contrast, this compound has been shown to have very poor membrane permeability, which has limited its effectiveness in cell-based assays, such as blocking μ-opioid receptor internalization, despite its high in vitro potency.[11]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the in vitro potency of inhibitors against a target kinase.
Objective: To quantify the concentration-dependent inhibition of GRK2 by this compound and Paroxetine.
Materials:
-
Recombinant human GRK2 enzyme
-
Kinase substrate (e.g., rhodopsin or a peptide substrate)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT)
-
Test compounds (this compound, Paroxetine) dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds (this compound and Paroxetine) in DMSO, and then dilute further into the kinase assay buffer.
-
In the wells of the assay plate, add the kinase assay buffer, the diluted test compounds, and the GRK2 enzyme. Include controls with DMSO only (no inhibitor) and wells without enzyme (background).
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ATP remaining in each well by adding the luminescence-based ATP detection reagent. This reagent lyses the cells (if applicable) and contains luciferase and luciferin, which produce light in the presence of ATP.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
The amount of ATP consumed is inversely proportional to the kinase activity. The data is then used to calculate the percent inhibition for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Receptor Internalization Assay
This protocol assesses the functional consequence of GRK2 inhibition in a cellular context.
Objective: To evaluate the ability of this compound and Paroxetine to block agonist-induced internalization of a GPCR known to be regulated by GRK2 (e.g., the μ-opioid receptor).
Materials:
-
A cell line stably expressing the target GPCR (e.g., HEK293 cells expressing the μ-opioid receptor).
-
Cell culture medium and supplements.
-
Test compounds (this compound, Paroxetine).
-
A specific agonist for the target GPCR (e.g., DAMGO for the μ-opioid receptor).
-
Fluorescently labeled antibody targeting an extracellular epitope of the GPCR or a fluorescently tagged receptor.
-
Microscopy imaging system or a flow cytometer.
Procedure:
-
Seed the cells in appropriate culture plates (e.g., 96-well imaging plates).
-
Pre-incubate the cells with various concentrations of the test compounds or vehicle (DMSO) for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with the GPCR agonist for a time sufficient to induce receptor internalization (e.g., 30 minutes).
-
Fix the cells with paraformaldehyde.
-
If using an antibody, permeabilize the cells (or not, to distinguish surface vs. internalized receptors) and stain with the fluorescently labeled antibody.
-
Acquire images using a high-content imaging system or analyze the fluorescence intensity of the cell surface receptor population by flow cytometry.
-
Quantify the degree of receptor internalization in the presence of the inhibitors compared to the vehicle control.
-
Plot the data as a function of inhibitor concentration to determine the efficacy of the compounds in preventing receptor internalization.
Visualizations
Experimental Workflow
Caption: Workflow for evaluating and comparing GRK2 inhibitors.
GRK2 Signaling Pathway and Inhibition
Caption: GRK2-mediated GPCR desensitization and points of inhibition.
Discussion and Conclusion
The comparison between this compound and Paroxetine as GRK2 inhibitors highlights a classic challenge in drug development: the translation of in vitro potency to in vivo efficacy.
This compound is a highly potent inhibitor of GRK2 in biochemical assays, with an IC50 in the nanomolar range.[7][9][10] Its development was based on a structure-based drug design campaign, leading to its high affinity for the target enzyme. However, its utility is significantly hampered by poor cell permeability.[11] This limits its effectiveness in cellular and, consequently, in vivo contexts where the drug must cross the cell membrane to reach its intracellular target.
Paroxetine , on the other hand, while less potent in vitro with a micromolar IC50 for GRK2, demonstrates significant efficacy in cellular and animal models of diseases like heart failure.[5] This is largely attributed to its excellent cell permeability.[11] The in vivo effectiveness of Paroxetine in reversing cardiac dysfunction post-myocardial infarction underscores the therapeutic potential of GRK2 inhibition and validates that achieving sufficient intracellular concentrations is paramount.[5]
References
- 1. G protein-coupled receptor kinase 2 (GRK2) as a multifunctional signaling hub - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G protein-coupled receptor kinase 2 - Wikipedia [en.wikipedia.org]
- 3. Double life: How GRK2 and β-arrestin signaling participate in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | G Protein-Coupled Receptor Kinase 2 (GRK2) as a Potential Therapeutic Target in Cardiovascular and Metabolic Diseases [frontiersin.org]
- 5. Paroxetine-mediated GRK2 inhibition reverses cardiac dysfunction and remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and Functional Analysis of G Protein–Coupled Receptor Kinase Inhibition by Paroxetine and a Rationally Designed Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
CCG-215022 vs. CCG-224063: A Comparative Guide on Selectivity and Potency of GRK Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two G protein-coupled receptor kinase (GRK) inhibitors, CCG-215022 and CCG-224063. This document outlines their respective potencies and selectivity profiles, supported by available experimental data, to aid in the selection of the appropriate tool compound for research and development.
G protein-coupled receptor kinases (GRKs) are critical regulators of G protein-coupled receptor (GPCR) signaling. Their primary function is to phosphorylate activated GPCRs, which leads to the recruitment of arrestin proteins, thereby desensitizing the receptor and terminating G protein-mediated signaling. Dysregulation of GRK activity, particularly GRK2 and GRK5, has been implicated in various cardiovascular and metabolic diseases, making them attractive therapeutic targets.[1] This guide focuses on two noteworthy GRK inhibitors, CCG-215022 and CCG-224063, providing a side-by-side comparison of their inhibitory activities.
Data Presentation: Potency and Selectivity
The following table summarizes the available quantitative data on the potency and selectivity of CCG-215022 and CCG-224063 against various kinases.
| Target Kinase | CCG-215022 IC50 (µM) | CCG-224063 IC50 (µM) | Fold Selectivity (CCG-224063 vs. GRK2) |
| GRK2 | 0.15 ± 0.07[2] | 0.13 | - |
| GRK5 | 0.38 ± 0.06[2] | > 91 | > 700 |
| GRK1 | 3.9 ± 1[2] | > 91 | > 700 |
| PKA | 120[2] | > 100 | > 769 |
| ROCK1 | Not Publicly Available | > 100 | > 769 |
Note: IC50 values for CCG-224063 against GRK1, GRK5, PKA, and ROCK1 are not publicly available as specific measurements. The provided values are based on reported selectivity profiles. All IC50 values are presented in micromolar (µM) for consistent comparison.
Based on the available data, CCG-215022 acts as a pan-GRK inhibitor with nanomolar potency against both GRK2 and GRK5.[1] In contrast, CCG-224063 demonstrates high selectivity for GRK2, with over 700-fold greater selectivity for GRK2 compared to GRK1 and GRK5, and over 100-fold selectivity against PKA and ROCK1. This makes CCG-224063 a more suitable tool for specifically investigating the role of GRK2.
Experimental Protocols
The inhibitory activity of CCG-215022 and CCG-224063 is typically determined using in vitro kinase assays. A representative protocol for a radiometric GRK kinase assay is described below.
In Vitro Radiometric Kinase Assay for GRK Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific G protein-coupled receptor kinase (GRK).
Materials:
-
Recombinant human GRK enzyme (e.g., GRK2, GRK5)
-
GPCR substrate (e.g., light-activated rhodopsin)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (CCG-215022 or CCG-224063) dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
A reaction mixture is prepared containing the kinase assay buffer, the specific GRK enzyme, and the GPCR substrate.
-
The test compound is serially diluted in DMSO and added to the reaction mixture at various concentrations. A DMSO-only control is included to measure uninhibited kinase activity.
-
The kinase reaction is initiated by the addition of [γ-³²P]ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid).
-
The reaction mixture is transferred to a 96-well filter plate, and the phosphorylated substrate is captured on the filter membrane.
-
The filter plate is washed to remove unincorporated [γ-³²P]ATP.
-
The amount of incorporated radiolabel on the filter is quantified using a scintillation counter.
-
The percentage of kinase inhibition for each compound concentration is calculated relative to the DMSO control.
-
The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental approach, the following diagrams have been generated using Graphviz.
Caption: GRK2-mediated GPCR desensitization pathway.
Caption: Workflow for comparing inhibitor potency.
References
How does CCG215022 compare to other pan-GRK inhibitors like GSK180736A?
In the landscape of G protein-coupled receptor (GPCR) kinase (GRK) inhibitors, CCG215022 and GSK180736A represent two distinct chemical scaffolds with differing profiles of potency, selectivity, and cellular efficacy. This guide provides a detailed comparison of these two pan-GRK inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data to inform their research and development efforts.
Introduction to GRKs and Their Inhibition
G protein-coupled receptor kinases are a family of serine/threonine kinases that play a pivotal role in the regulation of GPCR signaling.[1][2] Upon agonist binding to a GPCR, GRKs are recruited to the activated receptor, where they phosphorylate serine and threonine residues on the intracellular domains of the receptor. This phosphorylation event initiates a process called homologous desensitization, leading to the recruitment of arrestin proteins, which uncouple the receptor from its cognate G protein and promote its internalization.[3][4] Dysregulation of GRK activity has been implicated in various diseases, including heart failure, making them attractive therapeutic targets.[5][6][7]
Pan-GRK inhibitors, such as this compound and GSK180736A, are small molecules designed to block the activity of multiple GRK isoforms, thereby preventing GPCR desensitization and potentiating signaling.
Comparative Overview
This compound emerges as a potent inhibitor of GRK2 and GRK5 with good selectivity over other kinases like GRK1 and PKA.[8][9] In contrast, GSK180736A, initially developed as a Rho-associated coiled-coil kinase 1 (ROCK1) inhibitor, also demonstrates significant inhibitory activity against GRK2.[6][10][11] However, its utility as a specific GRK2 probe is limited by its high potency against ROCK1.[6]
A key differentiator between the two compounds lies in their chemical scaffolds and resulting cellular permeability. This compound is based on a paroxetine scaffold, which has been associated with better cell permeability compared to the scaffold of GSK180736A.[12] This difference in permeability can significantly impact the efficacy of these inhibitors in cell-based assays and in vivo models.[12]
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile
| Inhibitor | Target | IC50 (µM) | Reference(s) |
| This compound | GRK1 | 3.9 | [13] |
| GRK2 | 0.15 | [13] | |
| GRK5 | 0.38 | [13] | |
| PKA | 120 | [13] | |
| GSK180736A | GRK1 | >100 (logIC50 > -3) | [10] |
| GRK2 | 0.77 | [10][11][14] | |
| GRK5 | >100 (logIC50 -4.0) | [10] | |
| PKA | 30 | [10][14] | |
| ROCK1 | 0.1 | [10][11][14] |
Table 2: Cellular Activity
| Inhibitor | Assay | Effect | Concentration | Reference(s) |
| This compound | Isoproterenol-stimulated mouse cardiomyocyte contractility | Increased contractility | 500 nM | [13] |
| P2Y2 receptor desensitization in rat mesenteric smooth muscle cells | Prevents desensitization (IC50 = 2.95 µM) | 10 µM (maximal inhibition) | [13][15] | |
| Histamine H1 receptor desensitization in human ULTR myometrial cells | Prevents desensitization (IC50 = 3.09 µM) | 10 µM (maximal inhibition) | [13][15] | |
| GSK180736A | Isoproterenol-stimulated mouse cardiomyocyte contractility | Pretreatment in contractility recording | 0.5, 1 µM | [11] |
Signaling Pathways and Experimental Workflows
GRK-Mediated GPCR Desensitization
The following diagram illustrates the canonical signaling pathway leading to GPCR desensitization, which is the primary target of GRK inhibitors.
Experimental Workflow for Kinase Inhibition Assay
The potency of GRK inhibitors is typically determined using an in vitro kinase assay. The following diagram outlines a general workflow for such an experiment.
Experimental Protocols
In Vitro GRK Inhibition Assay
A representative protocol for determining the in vitro potency of inhibitors against GRKs is as follows, based on methodologies described in the literature.
Reagents:
-
Purified GRK enzyme (e.g., GRK1, GRK2, GRK5)
-
Substrate: Urea-washed bovine rod outer segments (ROS) containing rhodopsin
-
ATP solution (containing [γ-32P]ATP)
-
Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.5, 4 mM MgCl2, 2 mM EDTA)
-
Inhibitor stock solutions (this compound or GSK180736A in DMSO)
-
SDS-PAGE loading dye
Procedure:
-
Prepare serial dilutions of the inhibitors in the kinase reaction buffer.
-
In a reaction tube, combine the purified GRK enzyme and the ROS substrate.
-
Add the diluted inhibitor or vehicle (DMSO) to the enzyme-substrate mixture and incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP solution.
-
Allow the reaction to proceed for a defined period (e.g., 5-10 minutes) at room temperature.
-
Stop the reaction by adding SDS-PAGE loading dye.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor storage screen to detect the incorporation of [γ-32P] into the substrate.
-
Quantify the band intensities and calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cardiomyocyte Contractility Assay
The effect of GRK inhibitors on cardiomyocyte function can be assessed using an isolated cardiomyocyte contractility assay.[11][13]
Reagents:
-
Isolated primary cardiomyocytes
-
Tyrode's solution
-
Isoproterenol (β-adrenergic receptor agonist)
-
Inhibitor stock solutions (this compound or GSK180736A in DMSO)
Procedure:
-
Isolate cardiomyocytes from animal models (e.g., mice).
-
Plate the isolated cardiomyocytes and allow them to adhere.
-
Pre-treat the cardiomyocytes with various concentrations of the inhibitor or vehicle for a specified duration (e.g., 10 minutes).
-
Stimulate the cardiomyocytes with an agonist such as isoproterenol to induce contraction.
-
Record cardiomyocyte contractility using a video-based edge detection system or similar technology.
-
Analyze parameters such as the amplitude and velocity of contraction and relaxation.
-
Compare the contractility of inhibitor-treated cells to vehicle-treated cells to determine the effect of GRK inhibition.
Conclusion
Both this compound and GSK180736A are valuable tools for studying the role of GRKs in cellular signaling. This compound stands out as a more selective pan-GRK inhibitor with potent activity against GRK2 and GRK5 and favorable cell permeability. Its profile makes it a suitable candidate for cell-based and in vivo studies where broad GRK inhibition is desired with minimal off-target effects on ROCK. GSK180736A, while a potent GRK2 inhibitor, is significantly limited by its high potency against ROCK1. This dual activity must be carefully considered when interpreting experimental results. The choice between these inhibitors will ultimately depend on the specific research question and the required selectivity profile. This guide provides the necessary data and methodological context to aid researchers in making an informed decision for their experimental designs.
References
- 1. G protein-coupled receptor kinase - Wikipedia [en.wikipedia.org]
- 2. GPCR Signaling Regulation: The Role of GRKs and Arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The G Protein-Coupled Receptor Kinases (GRKs) in Chemokine Receptor-Mediated Immune Cell Migration: From Molecular Cues to Physiopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Structure–Function Analysis of Subfamily Selective G Protein-Coupled Receptor Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | CAS 1813527-81-9 | Sun-shinechem [sun-shinechem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. GSK180736A | GRK | ROCK | PKA | TargetMol [targetmol.com]
- 15. Small-Molecule G Protein–Coupled Receptor Kinase Inhibitors Attenuate G Protein–Coupled Receptor Kinase 2–Mediated Desensitization of Vasoconstrictor-Induced Arterial Contractions - PMC [pmc.ncbi.nlm.nih.gov]
Validating GRK Inhibition with CCG215022: A Comparative Guide and Western Blot Protocol
For researchers in pharmacology, cell biology, and drug development, accurately validating the inhibition of G protein-coupled receptor kinases (GRKs) is crucial for understanding cellular signaling and developing novel therapeutics. CCG215022 has emerged as a potent, pan-GRK inhibitor, demonstrating significant activity against GRK2 and GRK5. This guide provides a detailed Western blot protocol to validate the inhibitory effects of this compound and objectively compares its performance against other known GRK inhibitors.
Comparative Efficacy of GRK Inhibitors
This compound distinguishes itself with nanomolar potency against both GRK2 and GRK5.[1] The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other commonly used GRK inhibitors, offering a clear comparison of their potency and selectivity.
| Inhibitor | GRK1 IC50 (µM) | GRK2 IC50 (µM) | GRK3 IC50 (nM) | GRK5 IC50 (µM) | Other Notable Targets |
| This compound | 3.9[1] | 0.15[1] | --- | 0.38[1] | PKA (IC50 = 120 µM)[2] |
| Paroxetine | >100 | ~20[3][4] | --- | >100 | Selective Serotonin Reuptake Inhibitor (SSRI) |
| GSK180736A | >30 | 0.77[5][6][7][8] | --- | >30 | ROCK1 (IC50 = 0.1 µM)[6][7][8] |
| CMPD101 | 3.1[9][10] | 0.018[9][10][11] | 5.4[9][10][11] | 2.3[9][10] | ROCK2 (IC50 = 1.4 µM), PKCα (IC50 = 8.1 µM)[9][10] |
Signaling Pathway and Inhibition Mechanism
G protein-coupled receptors (GPCRs) are integral membrane proteins that, upon activation by an agonist, trigger intracellular signaling cascades. To prevent overstimulation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation event promotes the binding of β-arrestin, which sterically hinders further G protein coupling and initiates receptor desensitization and internalization. This compound acts by directly inhibiting the kinase activity of GRKs, thereby preventing GPCR phosphorylation and subsequent desensitization, leading to a sustained cellular response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Functional Analysis of G Protein–Coupled Receptor Kinase Inhibition by Paroxetine and a Rationally Designed Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GSK180736A | GRK | ROCK | PKA | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. GSK180736A|GSK-180736A|GRK2 inhibitor [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CMPD101 | ROCK | GRK | PKC | TargetMol [targetmol.com]
- 11. glpbio.com [glpbio.com]
Validating the Mechanism of Action of GRK Inhibitor CCG215022 with Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the G protein-coupled receptor kinase (GRK) inhibitor, CCG215022, with alternative compounds. We delve into the critical role of knockout models in unequivocally validating its mechanism of action and present detailed experimental protocols to support further research.
Introduction to this compound and its Mechanism of Action
This compound is a potent inhibitor of G protein-coupled receptor kinases (GRKs), with nanomolar efficacy against GRK2 and GRK5.[1][2] GRKs are pivotal in regulating the signaling of G protein-coupled receptors (GPCRs), the largest family of cell surface receptors. Upon agonist binding, GRKs phosphorylate the activated GPCR, which in turn promotes the binding of β-arrestin. This leads to receptor desensitization, internalization, and initiation of G protein-independent signaling cascades. By inhibiting GRKs, this compound is proposed to prevent this desensitization, thereby prolonging GPCR signaling. This mechanism is of significant therapeutic interest, particularly in cardiovascular diseases where enhanced GPCR signaling is desired. For instance, this compound has been shown to increase contractility in isolated mouse cardiomyocytes stimulated with isoproterenol.[1]
The Power of Knockout Models in Target Validation
To conclusively establish that the observed effects of this compound are indeed mediated through the inhibition of specific GRKs, the use of knockout cell models is indispensable. These models, often generated using CRISPR-Cas9 technology, allow for the functional removal of one or more GRK isoforms. By comparing the effects of this compound in wild-type cells versus cells lacking specific GRKs, researchers can directly attribute the compound's activity to its intended targets. For example, if this compound prevents the desensitization of a particular GPCR in wild-type cells but has no effect in GRK2 knockout cells, it provides strong evidence that its action is mediated through GRK2.
Comparative Analysis of this compound and Alternative GRK Inhibitors
This compound is one of several small molecule inhibitors developed to target GRKs. Below is a comparative summary of its in vitro potency against key GRK isoforms alongside other notable inhibitors.
| Compound | GRK1 IC50 (µM) | GRK2 IC50 (µM) | GRK3 IC50 (µM) | GRK5 IC50 (µM) | PKA IC50 (µM) | ROCK1 IC50 (µM) |
| This compound | 3.9[1] | 0.15[1] | - | 0.38[1] | 120[1] | - |
| Paroxetine | - | ~1-3 | - | >50 | - | - |
| GSK180736A | >10 | 0.77[3] | - | >10 | 30[3] | 0.1[3] |
| CMPD101 | 3.1[4] | 0.018[4] | 0.0054[4] | 2.3[4] | 8.1 (PKCα)[4] | 1.4 (ROCK-2)[4] |
| Takeda-103A | >125[5] | 0.054[5] | - | >125[5] | - | - |
Experimental Protocols
In Vitro GRK Kinase Activity Assay
This protocol is adapted from commercially available kits and published literature to determine the IC50 of inhibitors against purified GRK enzymes.
Materials:
-
Purified recombinant GRK1, GRK2, or GRK5
-
Rhodopsin-containing membranes (e.g., urea-washed bovine rod outer segments) or a peptide substrate
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
This compound and other inhibitors
-
SDS-PAGE gels and phosphorimager
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a microcentrifuge tube, combine the kinase, substrate, and kinase assay buffer.
-
Add the inhibitor or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate for a specified time (e.g., 20 minutes) at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen.
-
Quantify the band corresponding to the phosphorylated substrate.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression.
Cardiomyocyte Contractility Assay
This protocol outlines a method to assess the effect of this compound on the contractility of isolated cardiomyocytes.
Materials:
-
Isolated primary adult cardiomyocytes or iPSC-derived cardiomyocytes
-
Cell culture medium
-
IonOptix or similar video-based edge-detection system
-
Isoproterenol (β-adrenergic receptor agonist)
-
This compound
Procedure:
-
Plate cardiomyocytes on laminin-coated coverslips.
-
Mount the coverslip on a perfusion chamber on the stage of an inverted microscope equipped with an edge-detection system.
-
Perfuse the cells with buffer and record baseline contractility (sarcomere shortening and relaxation).
-
Introduce isoproterenol to the perfusion buffer to stimulate contractility.
-
After a stable stimulated response is achieved, introduce this compound at various concentrations to the perfusion buffer.
-
Record the changes in contractility parameters (e.g., peak shortening, time to peak, time to 90% relaxation).
-
Analyze the data to determine the effect of this compound on cardiomyocyte function.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: GPCR signaling cascade and the inhibitory action of this compound on GRK-mediated desensitization.
References
A Comparative Analysis of CCG-215022 and Takeda Compound 101 on Phospholipase C Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent G protein-coupled receptor kinase (GRK) inhibitors, CCG-215022 and Takeda compound 101, with a specific focus on their effects on Phospholipase C (PLC) signaling. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate pharmacological tools for their studies.
Introduction to GRK Inhibition and PLC Signaling
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. Upon activation by an agonist, GPCRs that couple to the Gαq subunit activate Phospholipase C (PLC), initiating a signaling cascade that leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentration.
This signaling is tightly regulated, in part, by G protein-coupled receptor kinases (GRKs), which phosphorylate the activated GPCR. This phosphorylation promotes the binding of arrestin proteins, which uncouples the receptor from the G protein, leading to signal desensitization.[1] GRK2 is a key isoform involved in this process for many Gαq-coupled receptors.[2][3]
Both CCG-215022 and Takeda compound 101 are inhibitors of GRKs and can therefore modulate PLC signaling by preventing this desensitization process.[4] This guide will compare their efficacy and selectivity based on available experimental data.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of CCG-215022 and Takeda compound 101 on various GRK isoforms and their functional effect on PLC signaling desensitization have been characterized. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency (IC50) Against GRK Isoforms
| Compound | GRK1 | GRK2 | GRK3 | GRK5 | Reference |
| CCG-215022 | 3.9 µM | 0.15 µM | - | 0.38 µM | --INVALID-LINK-- |
| Takeda compound 101 | - | 35 nM / 54 nM | 32 nM | >125 µM | --INVALID-LINK--, --INVALID-LINK-- |
Note: IC50 values for Takeda compound 101 on GRK2 vary between studies, likely due to different assay conditions.
Table 2: Inhibition of PLC Signaling Desensitization (IC50)
| Compound | Cell Type | Receptor System | IC50 | Reference |
| CCG-215022 | Mesenteric Smooth Muscle Cells (MSMC) | P2Y2 Receptor | 2.95 µM | --INVALID-LINK-- |
| Takeda compound 101 | Mesenteric Smooth Muscle Cells (MSMC) | P2Y2 Receptor | 4.4 µM | --INVALID-LINK-- |
| CCG-215022 | Uterine Leiomyoma Smooth Muscle Cells (ULTR) | H1 Histamine Receptor | Not explicitly reported, but effective at 10 µM | --INVALID-LINK-- |
| Takeda compound 101 | Uterine Leiomyoma Smooth Muscle Cells (ULTR) | H1 Histamine Receptor | Not explicitly reported, but effective at 30 µM | --INVALID-LINK-- |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach to studying these compounds, the following diagrams illustrate the key pathways and workflows.
Caption: GRK2-mediated desensitization of Gαq-PLC signaling and its inhibition.
Caption: Workflow for PLC signaling desensitization assay.
Experimental Protocols
The following is a generalized protocol for assessing the effects of CCG-215022 and Takeda compound 101 on PLC signaling desensitization, based on the methodology described by Rainbow et al. (2018).[4]
Cell Culture and Preparation
-
Cell Lines: Mesenteric Smooth Muscle Cells (MSMC) or Uterine Leiomyoma Smooth Muscle Cells (ULTR) are suitable models.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Plating: For imaging experiments, cells are seeded onto glass-bottom dishes or 96-well imaging plates and allowed to adhere and grow to a suitable confluency.
Calcium Imaging Assay
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM) in a physiological salt solution (e.g., Krebs-Henseleit buffer).
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
Wash the cells with fresh buffer to remove excess dye and allow for de-esterification of the dye for approximately 30 minutes.
-
-
Inhibitor Pre-incubation:
-
Pre-incubate the dye-loaded cells with either vehicle (e.g., DMSO), CCG-215022 (e.g., 10 µM), or Takeda compound 101 (e.g., 30 µM) for 30 minutes prior to the start of the experiment.[4]
-
-
R1/Rmax/R2 Desensitization Protocol:
-
Baseline: Record the baseline fluorescence for a short period.
-
R1 (First Agonist Stimulation): Add the agonist (e.g., UTP for P2Y2 receptors or histamine for H1 receptors) at a sub-maximal concentration and record the change in intracellular calcium concentration until the signal returns to baseline.
-
Washout: Perfuse the cells with fresh buffer for a defined period (e.g., 5 minutes) to wash out the agonist.
-
Rmax (Maximal Agonist Stimulation): Apply a saturating concentration of the agonist to ensure all receptors are activated.
-
Washout: Perform a second washout step.
-
R2 (Second Agonist Stimulation): Re-apply the same sub-maximal concentration of the agonist as in the R1 step and record the calcium response.
-
-
Data Acquisition:
-
Use a fluorescence microscope or a plate reader equipped for ratiometric calcium imaging (e.g., excitation at 340/380 nm and emission at 510 nm for Fura-2).
-
Record the fluorescence intensity over time.
-
Data Analysis
-
Quantification: The peak amplitude of the calcium response for both R1 and R2 is measured from the baseline.
-
Calculation of Desensitization: The degree of receptor desensitization is calculated as the percentage reduction of the second response (R2) compared to the first (R1). The formula is:
-
% Desensitization = (1 - (Peak R2 / Peak R1)) * 100
-
-
Statistical Analysis: Compare the percentage of desensitization in the vehicle-treated group with the inhibitor-treated groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in the percentage of desensitization in the presence of the inhibitor indicates its efficacy in preventing PLC signaling desensitization.
Conclusion
Both CCG-215022 and Takeda compound 101 are effective inhibitors of GRK2-mediated desensitization of PLC signaling. Based on the available data, CCG-215022 appears to be a more potent inhibitor of GRK2 and GRK5, while Takeda compound 101 shows high potency for GRK2 and GRK3. In functional assays assessing PLC signaling desensitization, CCG-215022 demonstrated a slightly lower IC50 than Takeda compound 101 in mesenteric smooth muscle cells. The choice between these two compounds will depend on the specific GRK isoforms of interest and the experimental context. Researchers should consider the selectivity profiles and the effective concentrations reported in relevant cellular systems when designing their experiments.
References
- 1. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of intracellular free calcium ion concentration in vascular smooth muscle cells : fluorescence imaging of cytosolic calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Small-Molecule G Protein–Coupled Receptor Kinase Inhibitors Attenuate G Protein–Coupled Receptor Kinase 2–Mediated Desensitization of Vasoconstrictor-Induced Arterial Contractions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of CCG215022: A Guide to Safe and Compliant Practices
For immediate guidance, it is critical to note that a specific Safety Data Sheet (SDS) containing explicit disposal instructions for CCG215022 was not publicly available at the time of this writing. Therefore, the following procedures are based on general best practices for the disposal of potent, non-hazardous research chemicals. All personnel handling this compound must consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.
Researchers, scientists, and drug development professionals must prioritize safety and environmental responsibility when managing the waste of investigational compounds like this compound. Adherence to established protocols is paramount to protecting both laboratory personnel and the surrounding ecosystem.
Summary of Key Chemical and Physical Properties
A thorough understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes the available data for this compound.
| Property | Value |
| Molecular Formula | C₂₆H₂₂FN₇O₃ |
| Molecular Weight | 499.5 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO and dimethylformamide (approx. 1 mg/ml). Sparingly soluble in aqueous buffers. |
| Storage | Store at -20°C for long-term stability (≥4 years). |
General Disposal Protocol for this compound
The following step-by-step guide outlines a safe and compliant general procedure for the disposal of this compound and its associated waste.
Step 1: Waste Identification and Segregation
-
Unused Product: If possible, unused and unexpired this compound should be offered to other researchers within your institution to minimize waste.
-
Contaminated Labware: All labware, including vials, pipette tips, and gloves, that has come into contact with this compound should be considered chemically contaminated.
-
Solutions: Aqueous and solvent-based solutions containing this compound must be collected for disposal. Do not dispose of these solutions down the drain.[1]
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid accidental reactions. Incompatible wastes should never be mixed.[2][3]
Step 2: Waste Collection and Labeling
-
Containers: Use only approved, compatible, and properly sealed containers for waste collection.[2] Ensure containers are clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and any known hazards.
-
Labeling: All waste containers must be accurately labeled with their contents to ensure proper handling and disposal.[4]
Step 3: Storage of Chemical Waste
-
Designated Area: Store all chemical waste in a designated and secure Satellite Accumulation Area within the laboratory.[1][2]
-
Container Integrity: Regularly inspect waste containers for any signs of leakage or degradation. Ensure that all containers are kept tightly closed except when adding waste.[2]
Step 4: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your chemical waste.[1] They are responsible for ensuring that the waste is disposed of in a manner that complies with all relevant regulations.
-
Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with your institution's policies.
Step 5: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3][5]
-
Disposal of Cleaned Containers: Once properly decontaminated, the empty containers can typically be disposed of as regular laboratory glass or plastic waste. Be sure to remove or deface the original label.[5]
Experimental Protocols Referenced
The disposal procedures outlined above are based on established guidelines for laboratory safety and hazardous waste management from sources such as:
-
University of Pennsylvania, Environmental Health & Radiation Safety's "Laboratory Chemical Waste Management Guidelines"[1]
-
Indiana University, Environmental Health and Safety's "Waste Management Guide"[6]
-
Central Washington University's "Laboratory Hazardous Waste Disposal Guidelines"[2]
-
The National Research Council's "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards"[5]
These resources provide comprehensive information on the safe handling and disposal of laboratory chemicals, emphasizing waste minimization, proper segregation, and regulatory compliance.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of a research chemical like this compound, emphasizing the importance of institutional oversight.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Your Research: A Guide to Handling CCG215022
Essential protocols for the safe handling, storage, and disposal of the G protein-coupled receptor kinase (GRK) inhibitor, CCG215022, are outlined below to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides immediate, procedural information for researchers, scientists, and drug development professionals, establishing a foundation of safety and trust in the handling of this research chemical.
This compound is a potent inhibitor of GRK2 and GRK5 and is intended for research use only.[1] Due to its biological activity, it should be handled with care, assuming it is hazardous until further toxicological data is available.[2] Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure, the following PPE and engineering controls should be utilized when handling this compound in its solid form or in solution.
| Equipment | Specification |
| Ventilation | Handle in a well-ventilated area. The use of a chemical fume hood is recommended, especially when working with the powdered form or creating stock solutions.[3] |
| Eye Protection | Wear safety goggles with side-shields to prevent eye contact.[3] |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile) to avoid skin contact.[3] |
| Body Protection | A lab coat or impervious clothing should be worn to protect the skin.[3] |
| Respiratory Protection | If dust or aerosols may be generated, a suitable respirator should be used.[3] |
| Safety Stations | Ensure an accessible safety shower and eye wash station are nearby.[3] |
Operational Plan: From Receipt to Disposal
A systematic approach to the lifecycle of this compound in the laboratory is crucial for safety and reproducibility.
Storage and Stability
Proper storage is essential to maintain the chemical's integrity.
| Form | Storage Temperature | Stability |
| Solid | -20°C | ≥ 4 years |
| In DMSO | -80°C | Up to 1 year |
Note: For detailed information on preparing solutions, refer to the solubility data below.
Solubility Data
This compound is soluble in organic solvents like DMSO and dimethylformamide.[2]
| Solvent | Approximate Solubility |
| DMSO | ~1 mg/mL |
| Dimethylformamide (DMF) | ~1 mg/mL |
| 1:5 solution of DMSO:PBS (pH 7.2) | ~0.16 mg/mL |
Aqueous solutions are not recommended for storage beyond one day.[2]
Handling Procedures
Follow these steps for the safe preparation of this compound solutions:
-
Preparation : Before handling, ensure all required PPE is correctly worn and you are working in a designated area with proper ventilation, such as a chemical fume hood.
-
Weighing : When weighing the solid form, avoid creating dust.
-
Dissolving : To prepare a stock solution, dissolve this compound in the solvent of choice, such as DMSO.[2] For aqueous buffers, first dissolve the compound in DMSO and then dilute with the aqueous buffer.[2]
-
Labeling : Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly.[2]
Disposal Plan
All waste containing this compound should be treated as chemical waste.
-
Solid Waste : Collect any solid waste, including empty vials and contaminated consumables (e.g., pipette tips), in a designated, sealed container for chemical waste.
-
Liquid Waste : Collect all solutions containing this compound in a clearly labeled, sealed container for hazardous liquid waste.
-
Disposal : Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
